Product packaging for MDAI(Cat. No.:CAS No. 13274-81-2)

MDAI

Cat. No.: B1180724
CAS No.: 13274-81-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MDAI (5,6-Methylenedioxy-2-aminoindane) is a synthetic compound of the 2-aminoindane class that was originally developed in the 1990s by a team led by David E. Nichols at Purdue University . It acts primarily as a selective serotonin and norepinephrine releasing agent (SNRA) with significantly less impact on dopamine release compared to MDMA, making it a valuable compound for studying the distinct contributions of monoamine systems to entactogenic effects . Its mechanism involves both inducing the release of and inhibiting the reuptake of these neurotransmitters . In research settings, this compound has been used to model the entactogen-like effects of MDMA without the confounding stimulant or psychedelic cues, producing subjective effects such as feelings of openness, trust, and closeness in studies . It has been noted for producing comparable subjective effects to MDMA but with a reportedly reduced serotonergic neurotoxicity profile in animal models, although it may still show weak neurotoxic potential with chronic use or in combination with other drugs . This pharmacological profile makes this compound a subject of interest in neuroscience for investigating empathy, social behavior, and the neuropharmacology of entactogens. Researchers value this compound for its specific action, which helps to isolate the roles of serotonin and norepinephrine in complex behavioral phenomena. It is critical to note that this compound has been linked to severe adverse effects, including fatal intoxications and non-fatal overdoses in a recreational context, with symptoms consistent with serotonin syndrome . This product is strictly for professional laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13274-81-2

Molecular Formula

C9H9FO3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Methylenedioxy-2-aminoindane (MDAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. Developed in the 1990s by a team led by David E. Nichols at Purdue University, this compound has garnered interest for its entactogenic effects, which are reported to be similar to those of MDMA but with a potentially different neurotoxicological profile.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interactions with monoamine transporters and receptors, and the downstream signaling events. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacodynamics of this compound.

Core Mechanism of Action: A Selective Serotonin-Norepinephrine Releasing Agent and Reuptake Inhibitor

The primary mechanism of action of this compound is centered on its interaction with monoamine transporters. In vitro studies have demonstrated that this compound acts as a selective and potent releasing agent and reuptake inhibitor at the serotonin transporter (SERT) and the norepinephrine transporter (NET), with significantly less activity at the dopamine transporter (DAT).[1][2] This profile distinguishes it from MDMA, which is a more potent dopamine releaser.

Quantitative Data: Monoamine Transporter Interactions
TargetInteractionValue (nM)Reference
Serotonin Transporter (SERT) Release/Reuptake InhibitionData not available
Norepinephrine Transporter (NET) Release/Reuptake InhibitionData not available
Dopamine Transporter (DAT) Release/Reuptake InhibitionData not available

Further research is required to populate this table with precise, cited values from primary literature.

Receptor Binding Profile

Unlike MDMA, this compound exhibits a distinct receptor binding profile.

Serotonin Receptors

This compound has been shown to have a low affinity for a range of serotonin receptors. Notably, its affinity for the 5-HT2A and 5-HT2B receptors is reported to be very low (Ki > 10,000 nM).[1] This is significant as the 5-HT2A receptor is the primary target for classic psychedelic drugs, and activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[1]

Adrenergic Receptors

In contrast to its low affinity for serotonin receptors, this compound demonstrates a significant affinity for α2-adrenergic receptors.

TargetKi (nM)Reference
α2-Adrenergic Receptors 322 - 1121[1]

The functional consequence of this binding to α2-adrenergic receptors, which are inhibitory autoreceptors and heteroreceptors that regulate neurotransmitter release, requires further investigation to be fully understood in the context of this compound's overall pharmacological effects.

Downstream Signaling Pathways

The downstream signaling pathways activated by this compound are a direct consequence of its primary actions on monoamine transporters.

Monoamine Release and Reuptake Inhibition Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action at a serotonergic or noradrenergic synapse.

MDAI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT_NET SERT / NET This compound->SERT_NET Inhibits Reuptake & Promotes Efflux VMAT2 VMAT2 Monoamines_Vesicle 5-HT / NE (Vesicular) Monoamines_Cytosol 5-HT / NE (Cytosolic) Monoamines_Vesicle->Monoamines_Cytosol Release Synapse Synaptic Cleft (Increased 5-HT / NE) Monoamines_Cytosol->Synapse Efflux via SERT/NET Postsynaptic_Receptors Postsynaptic 5-HT / NE Receptors Synapse->Postsynaptic_Receptors Activation Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling Initiates Cellular_Response Entactogenic Effects Downstream_Signaling->Cellular_Response Leads to

Caption: Proposed mechanism of this compound at the synapse.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the key mechanisms of action of this compound. Specific parameters would need to be optimized for individual laboratory conditions.

Monoamine Transporter Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Methodology:

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) or cultured cells expressing the transporter of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Radioligand Binding: Incubate the membrane preparation with a specific radioligand for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) at a concentration close to its Kd.

  • Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.

  • Incubation and Termination: Incubate at a defined temperature and for a sufficient time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Transporter- Containing Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a monoamine transporter binding assay.

Neurotransmitter Release Assay

Objective: To determine the potency (EC50) of this compound to induce the release of serotonin and norepinephrine.

Methodology:

  • Preparation of Synaptosomes or Brain Slices: Prepare synaptosomes or brain slices from relevant brain regions.

  • Radiolabeling: Pre-load the preparations with a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE).

  • Superfusion: Place the loaded preparations in a superfusion apparatus and continuously perfuse with a physiological buffer.

  • Drug Application: After a baseline period of release is established, switch to a buffer containing a known concentration of this compound.

  • Fraction Collection: Collect fractions of the superfusate at regular intervals.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Express the release of radioactivity as a percentage of the total radioactivity in the tissue at the beginning of the collection period. Determine the EC50 value by plotting the stimulated release against the concentration of this compound.

Release_Assay_Workflow start Start prep Prepare and Radiolabel Synaptosomes/Slices start->prep superfuse Superfusion with Buffer prep->superfuse apply_drug Apply this compound superfuse->apply_drug collect Collect Superfusate Fractions apply_drug->collect quantify Quantify Radioactivity collect->quantify analyze Data Analysis (EC50) quantify->analyze end End analyze->end

Caption: Workflow for a neurotransmitter release assay.

Conclusion

5,6-Methylenedioxy-2-aminoindane primarily functions as a selective serotonin and norepinephrine releasing agent and reuptake inhibitor, with minimal impact on dopamine systems. Its low affinity for key serotonin receptors, particularly 5-HT2A and 5-HT2B, differentiates it from classic psychedelics and may contribute to its reportedly lower neurotoxicity profile compared to MDMA. The significant affinity for α2-adrenergic receptors presents an area for further investigation to fully elucidate its complex pharmacological profile. The provided experimental protocols offer a framework for researchers to quantitatively assess the key molecular interactions of this compound. Further research is imperative to obtain precise quantitative data for its interactions with monoamine transporters and to explore the full spectrum of its downstream signaling effects. This will be crucial for a comprehensive understanding of its therapeutic potential and risks.

References

An In-depth Technical Guide on MDAI Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has garnered interest in the scientific community for its unique pharmacological profile. Structurally related to MDMA, this compound exhibits distinct effects on monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, focusing on its interactions with key monoamine transporters and receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

This compound acts primarily as a selective serotonin and norepinephrine releasing agent (SNRA), and also functions as a reuptake inhibitor for these neurotransmitters.[1] Its impact on the dopamine system is significantly less pronounced.[1] This profile distinguishes it from other entactogens like MDMA and suggests a different potential for therapeutic applications and a varied side-effect profile. Understanding the precise binding affinities at the molecular level is crucial for elucidating its mechanism of action and predicting its physiological and psychological effects.

Core Receptor Binding Affinity Data

The following tables summarize the quantitative data on the binding affinity of this compound for key monoamine transporters and various neurotransmitter receptors. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

TargetKi (nM)Reference CompoundReference Ki (nM)Notes
Monoamine Transporters
Serotonin Transporter (SERT)Data not explicitly found in searchesThis compound is known to be a potent serotonin releasing agent and reuptake inhibitor.
Norepinephrine Transporter (NET)Data not explicitly found in searchesThis compound is known to be a potent norepinephrine releasing agent and reuptake inhibitor.
Dopamine Transporter (DAT)Data not explicitly found in searchesThis compound has a significantly lower affinity for DAT compared to SERT and NET.
Adrenergic Receptors
α2A-Adrenergic Receptor322 - 1121 (range for all 3 subtypes)This compound shows significant affinity for all three α2-adrenergic receptor subtypes.[1]
α2B-Adrenergic Receptor322 - 1121 (range for all 3 subtypes)
α2C-Adrenergic Receptor322 - 1121 (range for all 3 subtypes)
Serotonin Receptors
5-HT2A Receptor>10,000This compound shows no significant affinity for the 5-HT2A receptor, which is implicated in psychedelic effects.[1]
5-HT2B Receptor>10,000Lack of affinity for the 5-HT2B receptor is notable as this receptor is associated with cardiac valvulopathy.[1]
Other Serotonin Receptors>10,000This compound generally shows no affinity for a range of serotonin receptors.[1]

Note: While extensive searches were conducted, specific Ki or IC50 values for this compound at the monoamine transporters (SERT, NET, DAT) were not explicitly found in the available search results. The qualitative description of its activity as a potent SNRA with low dopamine activity is consistently reported.

Experimental Protocols

The determination of receptor binding affinities is a critical step in characterizing the pharmacological profile of a compound like this compound. The following are detailed methodologies for the key experiments typically used to obtain such data.

Radioligand Binding Assays

Radioligand binding assays are a common and robust method for determining the affinity of a compound for a specific receptor or transporter. These assays involve the use of a radiolabeled ligand that is known to bind to the target of interest. A test compound, such as this compound, is then introduced at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

1. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [3H]Citalopram or [3H]Paroxetine (selective SERT ligands)

  • Tissue/Cell Preparation: Membranes from cells expressing the human serotonin transporter (hSERT), or rat brain cortical homogenates.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Procedure:

    • Incubate the membrane preparation with various concentrations of this compound and a fixed concentration of the radioligand (typically at or near its Kd value).

    • Incubations are typically carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective SERT inhibitor (e.g., 10 µM fluoxetine).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand: [3H]Nisoxetine (a selective NET ligand).

  • Tissue/Cell Preparation: Membranes from cells expressing the human norepinephrine transporter (hNET), or rat frontal cortical membranes.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 300 mM NaCl, 5 mM KCl, pH 7.4).

  • Procedure: The procedure is analogous to the SERT binding assay, with the following modifications:

    • Use [3H]Nisoxetine as the radioligand.

    • Determine non-specific binding in the presence of a high concentration of a selective NET inhibitor (e.g., 1 µM desipramine).

    • Incubation is often performed at 4°C for a longer duration (e.g., 2-3 hours) to reach equilibrium.

3. Dopamine Transporter (DAT) Binding Assay

  • Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).[2][3]

  • Tissue/Cell Preparation: Membranes from cells expressing the human dopamine transporter (hDAT), or rat striatal homogenates.[2]

  • Assay Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH2PO4, 7.3 mM Na2HPO4, 320 mM sucrose, pH 7.4).[2]

  • Procedure: The procedure is similar to the other transporter binding assays:

    • Use [3H]WIN 35,428 as the radioligand.

    • Determine non-specific binding in the presence of a high concentration of a selective DAT inhibitor (e.g., 30 µM cocaine).[2]

    • Incubation is typically performed on ice for 2 hours.[2]

Signaling Pathways and Experimental Workflows

The interaction of this compound with monoamine transporters initiates a cascade of intracellular events. The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the workflow for determining its binding affinity.

MDAI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake NET NET This compound->NET Inhibits Reuptake Serotonin_cleft Serotonin SERT->Serotonin_cleft Release Norepinephrine_cleft Norepinephrine NET->Norepinephrine_cleft Release Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Vesicle->SERT Promotes Release Vesicle->NET Promotes Release Receptor_S Serotonin Receptor Serotonin_cleft->Receptor_S Binds Receptor_N Norepinephrine Receptor Norepinephrine_cleft->Receptor_N Binds Signaling_S Downstream Signaling Receptor_S->Signaling_S Signaling_N Downstream Signaling Receptor_N->Signaling_N

Figure 1: Proposed mechanism of action of this compound at the synapse.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing Target Transporter) D Incubate Membranes, Radioligand, and this compound A->D B Prepare Radioligand (e.g., [3H]Citalopram) B->D C Prepare Test Compound (this compound) Dilutions C->D E Incubate for Total Binding (without competitor) F Incubate for Non-specific Binding (with excess unlabeled ligand) G Rapid Filtration (Separate Bound from Free) E->G F->G H Liquid Scintillation Counting (Measure Radioactivity) G->H I Calculate Specific Binding H->I J Plot Competition Curve (% Inhibition vs. [this compound]) I->J K Determine IC50 J->K L Calculate Ki (Cheng-Prusoff Equation) K->L

Figure 2: General workflow for a radioligand competition binding assay.

Conclusion

This compound presents a complex and intriguing pharmacological profile, characterized by its potent and selective action on the serotonin and norepinephrine systems, with a minimal effect on dopamine. While the qualitative aspects of its mechanism are well-documented, a comprehensive quantitative analysis of its binding affinities at the monoamine transporters remains an area for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into this compound and similar compounds, ultimately contributing to a deeper understanding of their therapeutic potential and risks. The lack of affinity for 5-HT2A and 5-HT2B receptors is a significant finding, suggesting a lower potential for hallucinogenic effects and certain long-term health risks compared to other related substances. Further studies are warranted to fully elucidate the downstream signaling consequences of this compound's interaction with its primary targets and to establish a complete and quantitative binding profile.

References

In Vitro Characterization of 5,6-Methylenedioxy-2-aminoindane (MDAI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has emerged as a compound of interest within the scientific community due to its unique pharmacological profile. As a substituted aminoindane, it shares structural similarities with compounds known to interact with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Monoamine Transporter Interaction

The primary mechanism of action of many psychoactive compounds involves their interaction with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.

Quantitative Analysis of Monoamine Transporter Inhibition

The potency of this compound at the human monoamine transporters has been quantified through in vitro inhibition assays. The half-maximal inhibitory concentrations (IC50) represent the concentration of this compound required to inhibit 50% of the transporter activity.

TransporterIC50 (nM)
hSERT 563 ± 117
hDAT 1980 ± 290
hNET 838 ± 121
Data from Simmler et al., 2014.

These data indicate that this compound is a more potent inhibitor of the serotonin transporter compared to the norepinephrine and dopamine transporters.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC50 values of this compound at the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Human embryonic kidney 293 (HEK 293) cells stably expressing the human SERT, DAT, or NET.

  • Radiolabeled substrates: [³H]5-HT (for SERT), [³H]dopamine (for DAT), and [³H]norepinephrine (for NET).

  • This compound hydrochloride.

  • Appropriate cell culture medium and buffers.

  • Scintillation counter.

Methodology:

  • Cell Culture: HEK 293 cells expressing the respective transporters are cultured to confluence in appropriate multi-well plates.

  • Assay Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer.

  • Compound Incubation: Cells are pre-incubated for a specified time (e.g., 10-20 minutes) at 37°C with increasing concentrations of this compound.

  • Substrate Addition: The assay is initiated by adding the respective radiolabeled substrate to each well.

  • Incubation: The plates are incubated for a short period (e.g., 1-5 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Diagram of the Monoamine Transporter Inhibition Assay Workflow:

MonoamineTransporterInhibition cluster_workflow Monoamine Transporter Inhibition Assay start HEK 293 cells expressing hSERT, hDAT, or hNET wash Wash with buffer start->wash 1. preincubate Pre-incubate with this compound wash->preincubate 2. add_substrate Add [³H]substrate preincubate->add_substrate 3. incubate Incubate at 37°C add_substrate->incubate 4. terminate Terminate uptake with ice-cold buffer incubate->terminate 5. lyse Cell lysis terminate->lyse 6. count Scintillation counting lyse->count 7. analyze Calculate IC50 count->analyze 8.

Caption: Workflow for determining monoamine transporter inhibition.

Receptor Binding Affinity

Beyond its interaction with transporters, the characterization of a compound's binding affinity to various G protein-coupled receptors (GPCRs) is crucial for a comprehensive understanding of its pharmacological profile.

No specific quantitative data on the binding affinities (Ki values) of this compound at a broad range of receptors, including serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), has been identified in the reviewed literature.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • A specific radioligand for the target receptor (e.g., [³H]WAY-100635 for the 5-HT1A receptor).

  • This compound hydrochloride.

  • Assay buffer and filtration apparatus.

  • Scintillation counter.

Methodology:

  • Reaction Mixture Preparation: In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and increasing concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Principle:

RadioligandBinding cluster_binding Radioligand Binding Competition Receptor Receptor Radioligand [³H]Ligand Receptor->Radioligand Binds This compound This compound This compound->Receptor Competes

Caption: Competition between this compound and a radioligand for a receptor.

In Vitro Metabolism

Understanding the metabolic fate of a compound is a critical component of its in vitro characterization. Human liver microsomes and hepatocytes are commonly used systems to study drug metabolism.

No specific studies on the in vitro metabolism of this compound or the pharmacological activity of its potential metabolites have been identified in the reviewed literature.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

  • Pooled human liver microsomes (HLMs).

  • This compound hydrochloride.

  • NADPH regenerating system.

  • Phosphate buffer.

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing HLMs and this compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound (this compound) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of this compound to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of these neurotransmitters.

No specific quantitative data on the inhibition of MAO-A and MAO-B by this compound has been identified in the reviewed literature.

Experimental Protocol: MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

  • This compound hydrochloride.

  • Assay buffer.

  • A spectrophotometer or fluorometer to detect the product of the enzymatic reaction.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the MAO enzyme with various concentrations of this compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value from the concentration-inhibition curve. For determination of the inhibition constant (Ki), the assay is performed at multiple substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots.

Downstream Signaling Pathways

The interaction of a compound with a GPCR can trigger a cascade of intracellular signaling events, often involving second messengers like cyclic AMP (cAMP) and calcium (Ca2+), and the activation of G-proteins.

No specific studies investigating the effect of this compound on downstream signaling pathways have been identified in the reviewed literature.

Potential Signaling Pathways and Assay Principles

Should this compound be found to interact with specific GPCRs, the following assays could be employed to characterize its functional activity.

Diagram of a Generic GPCR Signaling Cascade:

GPCR_Signaling cluster_signaling Generic GPCR Signaling Ligand This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Effects Second_Messenger->Downstream

Caption: A simplified representation of a G protein-coupled receptor signaling pathway.

Experimental Assays:

  • G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding assay): Measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • cAMP Assay: Measures the accumulation or inhibition of cyclic AMP, a common second messenger, in response to compound treatment.

  • Calcium Flux Assay: Measures changes in intracellular calcium concentrations, another important second messenger, using fluorescent calcium indicators.

Conclusion

The in vitro characterization of this compound to date primarily indicates its activity as a monoamine transporter inhibitor, with a preference for the serotonin transporter. This guide has provided a summary of the available quantitative data and detailed the fundamental experimental protocols required for a thorough in vitro assessment. Significant gaps in the literature remain, particularly concerning its broader receptor binding profile, metabolic fate, effects on MAO enzymes, and downstream signaling consequences. Further research employing the methodologies outlined in this guide is necessary to fully elucidate the in vitro pharmacology of this compound. This knowledge is essential for a comprehensive understanding of its mechanism of action and for guiding future research in the field of psychoactive compounds.

In-Depth Technical Guide to the Neurochemical Effects of 5,6-Methylenedioxy-2-aminoindane (MDAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has garnered significant interest within the scientific community for its unique neurochemical profile. Developed in the 1990s by a research team led by David E. Nichols at Purdue University, this compound was initially investigated as a non-neurotoxic analogue of 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive technical overview of the neurochemical effects of this compound, focusing on its interactions with monoamine systems. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action. The information presented herein is a synthesis of data from primary research literature, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant neurochemical pathways.

Mechanism of Action

This compound primarily functions as a selective serotonin (5-HT) and norepinephrine (NE) releasing agent (SNRA). It also acts as an inhibitor of the reuptake of these neurotransmitters. A key feature of this compound's neurochemical profile is its significantly lower potency in inducing dopamine (DA) release compared to its effects on serotonin and norepinephrine, a characteristic that distinguishes it from MDMA.

Monoamine Transporter Interaction

This compound's effects on monoamine systems are mediated by its interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and, to a lesser extent, the dopamine transporter (DAT). The compound exhibits a higher affinity for SERT and NET, leading to the release and reuptake inhibition of serotonin and norepinephrine, respectively.

Table 1: In Vitro Monoamine Transporter Inhibition and Release Data for this compound

TransporterInhibition (IC50, nM)Release (EC50, nM)
SERT (Serotonin) 512Data not available in searched literature
NET (Norepinephrine) 1426Data not available in searched literature
DAT (Dopamine) 5920Data not available in searched literature
IC50 values represent the concentration of this compound required to inhibit 50% of radiolabeled ligand binding to the respective transporter. EC50 values for release would represent the concentration of this compound required to induce 50% of the maximal neurotransmitter release. While the inhibitory effects are documented, specific EC50 values for this compound-induced release were not found in the reviewed literature.
Receptor Binding Profile

A notable characteristic of this compound is its reported low affinity for a wide range of neurotransmitter receptors, particularly serotonin receptors. This lack of direct receptor agonism or antagonism contributes to its distinct pharmacological profile compared to other serotonergic compounds.

Table 2: Receptor Binding Affinities (Ki, nM) for this compound

ReceptorBinding Affinity (Ki, nM)
5-HT1A > 10,000
5-HT2A > 10,000
5-HT2C > 10,000
D1 (Dopamine) > 10,000
D2 (Dopamine) > 10,000
α1 (Adrenergic) > 10,000
α2 (Adrenergic) > 10,000
H1 (Histamine) > 10,000
mACh (Muscarinic Acetylcholine) > 10,000
Ki values represent the dissociation constant for the binding of this compound to the respective receptors. A higher Ki value indicates lower binding affinity.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the neurochemical effects of this compound.

In Vitro Monoamine Transporter Binding and Uptake Inhibition Assays

These assays are crucial for determining the affinity of a compound for monoamine transporters and its ability to inhibit neurotransmitter reuptake.

Experimental Workflow: Monoamine Transporter Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT/NET) in ice-cold buffer prep2 Centrifuge homogenate at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet synaptosomal membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membrane preparation with a specific radioligand (e.g., [3H]citalopram for SERT) prep4->assay1 assay2 Add varying concentrations of this compound (competitor) assay1->assay2 assay3 Incubate to allow for binding equilibrium assay2->assay3 assay4 Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand assay3->assay4 assay5 Wash filters to remove non-specific binding assay4->assay5 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay5->analysis1 analysis2 Generate competition curves and calculate IC50 values analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Tissue Preparation: Specific brain regions from rodents are dissected and homogenized in a buffered sucrose solution. A crude synaptosomal membrane fraction is prepared by differential centrifugation.

  • Binding Assay: Membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of this compound.

  • Data Analysis: The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vitro Neurotransmitter Release Assays

These experiments directly measure the ability of a compound to evoke the release of neurotransmitters from presynaptic terminals.

Experimental Workflow: Synaptosome Neurotransmitter Release Assay

G cluster_prep Synaptosome Preparation cluster_assay Release Assay (Superfusion) cluster_analysis Data Analysis prep1 Prepare synaptosomes from specific brain regions as described in 2.1 prep2 Pre-load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA) prep1->prep2 prep3 Wash synaptosomes to remove excess unincorporated radiolabel prep2->prep3 assay1 Place loaded synaptosomes on a filter in a superfusion chamber prep3->assay1 assay2 Perfuse with buffer to establish a stable baseline of neurotransmitter release assay1->assay2 assay3 Introduce varying concentrations of this compound into the perfusion buffer assay2->assay3 assay4 Collect superfusate fractions at timed intervals assay3->assay4 analysis1 Measure radioactivity in each collected fraction assay4->analysis1 analysis2 Calculate the percentage of total neurotransmitter released by this compound analysis1->analysis2 analysis3 Determine the EC50 value for release analysis2->analysis3

Caption: Workflow for a superfusion-based neurotransmitter release assay.

Protocol Details:

  • Synaptosome Preparation and Loading: Synaptosomes are prepared and incubated with a radiolabeled neurotransmitter, which is taken up into the synaptic vesicles.

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer. After establishing a stable baseline of spontaneous release, this compound is introduced into the buffer.

  • Data Analysis: The amount of radioactivity in the collected fractions is measured to determine the amount of neurotransmitter released. The concentration of this compound that produces 50% of the maximal release (EC50) is calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of a drug's effects.

Experimental Workflow: In Vivo Microdialysis

G cluster_surgery Surgical Procedure cluster_dialysis Microdialysis Experiment cluster_analysis Sample Analysis surg1 Anesthetize the animal (e.g., rat) surg2 Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) surg1->surg2 surg3 Allow the animal to recover from surgery surg2->surg3 dial1 Insert a microdialysis probe through the guide cannula surg3->dial1 dial2 Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate dial1->dial2 dial3 Collect baseline dialysate samples dial2->dial3 dial4 Administer this compound (e.g., intraperitoneally) dial3->dial4 dial5 Continue collecting dialysate samples at timed intervals dial4->dial5 analysis1 Analyze dialysate samples for neurotransmitter content using HPLC with electrochemical or fluorescence detection dial5->analysis1 analysis2 Calculate the percentage change in extracellular neurotransmitter levels from baseline analysis1->analysis2

Caption: Workflow for an in vivo microdialysis experiment.

Protocol Details:

  • Surgery and Probe Implantation: A guide cannula is surgically implanted into a specific brain region of an anesthetized animal. After recovery, a microdialysis probe is inserted.

  • Microdialysis: The probe is perfused with artificial cerebrospinal fluid (aCSF), and samples of the dialysate, containing extracellular fluid from the surrounding brain tissue, are collected.

  • Drug Administration and Sample Analysis: After collecting baseline samples, this compound is administered, and subsequent dialysate samples are collected and analyzed by high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.

Neurochemical Signaling Pathways

The primary neurochemical effect of this compound is the elevation of extracellular serotonin and norepinephrine levels. This leads to the activation of postsynaptic serotonin and norepinephrine receptors, initiating a cascade of intracellular signaling events.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake & Promotes Efflux NET NET This compound->NET Inhibits Reuptake & Promotes Efflux Release_5HT Serotonin Release SERT->Release_5HT Release_NE Norepinephrine Release NET->Release_NE Vesicle_5HT Synaptic Vesicle (Serotonin) Vesicle_5HT->Release_5HT Vesicle_NE Synaptic Vesicle (Norepinephrine) Vesicle_NE->Release_NE Serotonin Serotonin Release_5HT->Serotonin Norepinephrine Norepinephrine Release_NE->Norepinephrine Receptor_5HT Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->Receptor_5HT Binds Receptor_NE Norepinephrine Receptors (e.g., α, β) Norepinephrine->Receptor_NE Binds Signaling_5HT Intracellular Signaling (e.g., ↓cAMP, ↑IP3/DAG) Receptor_5HT->Signaling_5HT Signaling_NE Intracellular Signaling (e.g., ↑cAMP, ↑IP3/DAG) Receptor_NE->Signaling_NE Neuronal_Response Altered Neuronal Excitability and Gene Expression Signaling_5HT->Neuronal_Response Signaling_NE->Neuronal_Response

Caption: this compound's mechanism of action at the synapse.

Discussion and Conclusion

5,6-Methylenedioxy-2-aminoindane (this compound) presents a distinct neurochemical profile characterized by its potent and selective action as a serotonin and norepinephrine releasing agent and reuptake inhibitor, with minimal impact on the dopamine system. Its low affinity for a broad range of neurotransmitter receptors further refines its mechanism of action, differentiating it from other entactogenic substances like MDMA.

The in vitro data clearly demonstrate this compound's interaction with monoamine transporters, leading to increased extracellular levels of serotonin and norepinephrine. This elevation of synaptic monoamines is the primary driver of its psychoactive effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and novel psychoactive compounds.

Early-Stage Research on MDAI Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has gained attention as a research chemical and a potential, reportedly non-neurotoxic, alternative to MDMA.[1] Structurally related to MDMA, this compound primarily acts as a selective serotonin and norepinephrine releasing agent.[2] Despite its reputation, emerging evidence from early-stage research has raised concerns about its toxicological profile, including the potential for severe adverse effects. This technical guide provides an in-depth overview of the current understanding of this compound toxicity, focusing on quantitative data, detailed experimental methodologies, and the underlying physiological and signaling pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound toxicity.

Table 1: In Vivo Acute Toxicity of this compound in Rats

ParameterRoute of AdministrationValueAnimal ModelReference
LD50Subcutaneous (s.c.)28.33 mg/kgWistar Rats[1]
LD50Intravenous (i.v.)35 mg/kgWistar Rats[1]
LD50Gastric> 40 mg/kgWistar Rats[1]

LD50 (Median Lethal Dose) is the dose required to kill 50% of the tested population.

Table 2: In Vitro Monoamine Transporter Inhibition by this compound

TransporterIC50 (nM)Assay System
Serotonin (SERT)512Not specified
Norepinephrine (NET)1,426Not specified
Dopamine (DAT)5,920Not specified

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key experiments cited in early-stage this compound toxicity research are provided below.

Determination of Median Lethal Dose (LD50)

The acute toxicity of this compound has been determined following protocols similar to the OECD Guidelines for the Testing of Chemicals, specifically Guideline 425 (Up-and-Down Procedure).

  • Animal Model: Male Wistar rats are typically used.[1]

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light-dark cycle and access to food and water ad libitum.

  • Procedure:

    • A starting dose is selected based on preliminary range-finding studies.

    • A single animal is dosed via the desired route of administration (e.g., subcutaneous, intravenous, or oral gavage).

    • The animal is observed for a period of at least 48 hours for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased.

    • This sequential dosing continues until specific stopping criteria are met, typically involving a series of reversals in outcome (survival/death).

    • The LD50 is then calculated using statistical methods, such as the maximum likelihood method.

  • Observations: Animals are monitored for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. The time of onset, duration, and severity of these signs are recorded.

Behavioral Assessment: Open Field Test

The open field test is utilized to assess spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 1m x 1m) with walls to prevent escape. The arena is often made of a non-porous material for easy cleaning. The area is typically divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the test.

    • Each rat is individually placed in the center of the open field arena.

    • The animal's behavior is recorded by an overhead video camera for a set duration, typically 5 to 15 minutes.

    • The arena is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, movement time, and velocity.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of entries into the center zone, and rearing frequency.

Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse). Deficits in PPI can indicate disruptions in sensorimotor gating.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • The rat is placed in the startle chamber and allowed to acclimate for a brief period with background white noise.

    • The testing session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 105 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 4, 8, or 12 dB above background) precedes the strong pulse by a short interval (e.g., 50 ms).

      • No-stimulus trials: Only background noise is present.

    • The trials are presented in a pseudorandom order.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Thermoregulation Studies

These studies assess the effect of this compound on core body temperature.

  • Methodology: Radiotelemetry is a common method for continuous and non-invasive monitoring of core body temperature in freely moving rats.

    • Transponder Implantation: A small, sterile telemetry transponder is surgically implanted into the abdominal cavity of the rat under anesthesia. Animals are allowed to recover from surgery before any testing.

    • Data Acquisition: The transponder transmits core temperature and often activity data to a receiver placed under the animal's cage. Data is continuously recorded by a computer.

    • Experimental Procedure: After a baseline temperature is established, this compound or a vehicle is administered. The core body temperature is then monitored for several hours to observe any drug-induced changes (hyperthermia or hypothermia).

  • Environmental Control: The ambient temperature of the testing room is strictly controlled, as it can significantly influence thermoregulatory responses.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are commonly used.

  • Procedure:

    • Cell Culture: Transfected HEK cells are cultured to confluence in appropriate media.

    • Assay Preparation: On the day of the experiment, the cells are washed and incubated in a buffer solution.

    • Inhibition: Cells are pre-incubated with various concentrations of this compound or a reference inhibitor.

    • Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate uptake.

    • Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound appears to be primarily linked to its potent effects on the serotonergic system, potentially leading to serotonin syndrome. In severe cases, this can be followed by life-threatening conditions such as disseminated intravascular coagulation (DIC).

Proposed Signaling Pathway for this compound-Induced Serotonin Syndrome

MDAI_Serotonin_Syndrome This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake Synaptic_Serotonin Increased Synaptic Serotonin (5-HT) SERT->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Synaptic_Serotonin->Postsynaptic_Receptors Activates Neuronal_Hyperactivity Neuronal Hyperactivity Postsynaptic_Receptors->Neuronal_Hyperactivity Causes Autonomic_Dysfunction Autonomic Dysfunction (Hyperthermia, Tachycardia) Neuronal_Hyperactivity->Autonomic_Dysfunction Neuromuscular_Hyperactivity Neuromuscular Hyperactivity (Tremor, Rigidity) Neuronal_Hyperactivity->Neuromuscular_Hyperactivity Altered_Mental_Status Altered Mental Status (Agitation, Confusion) Neuronal_Hyperactivity->Altered_Mental_Status Serotonin_Syndrome Serotonin Syndrome Autonomic_Dysfunction->Serotonin_Syndrome Neuromuscular_Hyperactivity->Serotonin_Syndrome Altered_Mental_Status->Serotonin_Syndrome In_Vivo_Workflow cluster_tests Experimental Arms Animal_Model Animal Model Selection (e.g., Wistar Rats) Dose_Administration This compound Administration (s.c., i.v., oral) Animal_Model->Dose_Administration Acute_Toxicity Acute Toxicity (LD50) Dose_Administration->Acute_Toxicity Behavioral_Tests Behavioral Assessments Dose_Administration->Behavioral_Tests Thermoregulation Thermoregulation Monitoring Dose_Administration->Thermoregulation Data_Analysis Data Collection and Analysis Acute_Toxicity->Data_Analysis Behavioral_Tests->Data_Analysis Thermoregulation->Data_Analysis Toxicological_Profile Toxicological Profile Determination Data_Analysis->Toxicological_Profile MDAI_Toxicity_Logic MDAI_Intake High-Dose this compound Intake Serotonin_Syndrome Severe Serotonin Syndrome MDAI_Intake->Serotonin_Syndrome Hyperthermia Malignant Hyperthermia Serotonin_Syndrome->Hyperthermia Systemic_Inflammation Systemic Inflammatory Response Hyperthermia->Systemic_Inflammation Endothelial_Damage Widespread Endothelial Damage Systemic_Inflammation->Endothelial_Damage Coagulation_Activation Systemic Activation of Coagulation Endothelial_Damage->Coagulation_Activation DIC Disseminated Intravascular Coagulation (DIC) Coagulation_Activation->DIC Organ_Failure Multi-Organ Failure DIC->Organ_Failure

References

The Genesis of a Non-Neurotoxic Entactogen: A Technical History of MDAI

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WEST LAFAYETTE, IN – In the early 1990s, a team of researchers led by medicinal chemist Dr. David E. Nichols at Purdue University embarked on a quest to engineer a safer alternative to the empathogenic drug MDMA (3,4-methylenedioxymethamphetamine). Their work culminated in the synthesis and pharmacological characterization of 5,6-methylenedioxy-2-aminoindane (MDAI), a compound designed to retain the unique pro-social effects of MDMA while mitigating its known serotonergic neurotoxicity. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The development of this compound was a direct response to the growing body of evidence in the late 1980s and early 1990s demonstrating that MDMA could cause long-term damage to serotonin neurons in the brain. The primary hypothesis driving Nichols's research was that the neurotoxic effects of MDMA were, at least in part, attributable to its dopaminergic activity and the subsequent formation of reactive oxygen species. The team therefore sought to design an analog that would selectively target the serotonin system, minimizing interaction with dopamine and norepinephrine pathways.

The core innovation in the design of this compound was the incorporation of the amphetamine side chain into a rigid indane ring structure. This conformational constraint was hypothesized to alter the molecule's interaction with monoamine transporters, favoring serotonin transporter (SERT) selectivity. The 5,6-methylenedioxy group was retained from MDMA to preserve the entactogenic properties associated with this structural motif.

Synthesis of 5,6-Methylenedioxy-2-aminoindane (this compound)

The initial synthesis of this compound was reported by Nichols and colleagues in a 1990 publication in the Journal of Medicinal Chemistry.[1] The synthetic route, outlined below, proceeds from 5,6-methylenedioxy-1-indanone.

Experimental Protocol: Synthesis of this compound

Step 1: Oximation of 5,6-Methylenedioxy-1-indanone. 5,6-Methylenedioxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent. The mixture is heated under reflux to yield the corresponding oxime.

Step 2: Reduction of the Oxime. The resulting oxime is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in an acidic medium, such as ethanol saturated with hydrochloric acid. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.

Step 3: Isolation and Purification. Following the reduction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/ether), to yield 5,6-methylenedioxy-2-aminoindane hydrochloride as a crystalline solid.

Pharmacological Profile

The pharmacological activity of this compound was extensively characterized through a series of in vitro and in vivo studies conducted by Nichols's group and other researchers. These studies focused on its interaction with monoamine transporters and its effects on neurotransmitter release.

Monoamine Transporter Binding and Reuptake Inhibition

Initial pharmacological assessments involved radioligand binding assays to determine the affinity of this compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Subsequent studies measured the ability of this compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes.

Table 1: In Vitro Monoamine Transporter Affinity and Reuptake Inhibition of this compound and Related Compounds

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)3H-5-HT Uptake IC50 (nM)3H-DA Uptake IC50 (nM)3H-NE Uptake IC50 (nM)
This compound >10,000>10,000>10,00051259201426
MDMA 10813104804301280630
MDA 120580560320890710

Data compiled from various sources. Ki values represent binding affinity, where a lower number indicates higher affinity. IC50 values represent the concentration of the drug that inhibits 50% of monoamine uptake.

The data clearly illustrate the significantly lower affinity of this compound for all three monoamine transporters compared to MDMA and MDA. Notably, while its affinity is low, its functional effect on reuptake inhibition shows a preference for the serotonin transporter over the dopamine transporter.

Neurotransmitter Release

The primary mechanism of action of this compound is as a monoamine releasing agent. This was investigated using in vitro neurotransmitter release assays with preloaded synaptosomes.

Table 2: In Vitro Monoamine Release Potency of this compound and MDMA

Compound3H-5-HT Release EC50 (nM)3H-DA Release EC50 (nM)3H-NE Release EC50 (nM)
This compound 128>10,0001060
MDMA 73285345

EC50 values represent the concentration of the drug that elicits 50% of the maximal neurotransmitter release.

These results highlight the key characteristic of this compound: it is a potent and selective serotonin releasing agent with negligible activity at the dopamine transporter. This pharmacological profile is consistent with the initial design hypothesis.

Experimental Protocol: Neurotransmitter Release Assay

1. Synaptosome Preparation:

  • Rat brain tissue (e.g., striatum, hippocampus) is homogenized in a buffered sucrose solution.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in a physiological buffer.

2. Radiolabeling:

  • Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]serotonin, [3H]dopamine) to allow for uptake into the vesicles.

3. Release Assay:

  • The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

  • The synaptosomes are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • The reaction is terminated by rapid filtration, separating the synaptosomes from the supernatant.

  • The amount of radioactivity in the supernatant (released neurotransmitter) and on the filter (retained neurotransmitter) is quantified using liquid scintillation counting.

  • The percentage of neurotransmitter release is calculated for each drug concentration to determine the EC50 value.

Signaling Pathways and Developmental Workflow

The development and mechanism of action of this compound can be visualized through the following diagrams.

developmental_workflow cluster_0 Problem Identification cluster_1 Design Hypothesis cluster_2 Execution cluster_3 Outcome MDMA Neurotoxicity MDMA Neurotoxicity Dopaminergic Activity Dopaminergic Activity MDMA Neurotoxicity->Dopaminergic Activity Hypothesized Cause Selective SERT Ligand Selective SERT Ligand Dopaminergic Activity->Selective SERT Ligand Target Profile Conformational Restriction Conformational Restriction Selective SERT Ligand->Conformational Restriction Design Strategy Synthesis of Aminoindanes Synthesis of Aminoindanes Conformational Restriction->Synthesis of Aminoindanes Pharmacological Screening Pharmacological Screening Synthesis of Aminoindanes->Pharmacological Screening This compound This compound Pharmacological Screening->this compound

Figure 1: Developmental workflow for this compound.

signaling_pathway cluster_presynaptic Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDAI_ext This compound SERT SERT MDAI_ext->SERT Enters via Transporter MDAI_int This compound SERT->MDAI_int Serotonin_synapse Increased Serotonin VMAT2 VMAT2 MDAI_int->VMAT2 Inhibits Serotonin_vesicle Serotonin (Vesicular) VMAT2->Serotonin_vesicle Serotonin_cytoplasm Serotonin (Cytoplasmic) Serotonin_vesicle->Serotonin_cytoplasm Release Serotonin_cytoplasm->SERT Efflux Postsynaptic_Receptors 5-HT Receptors Serotonin_synapse->Postsynaptic_Receptors Binds to Downstream_Effects Entactogenic Effects Postsynaptic_Receptors->Downstream_Effects

Figure 2: Proposed signaling pathway of this compound.

Conclusion

The development of this compound represents a significant chapter in the history of medicinal chemistry and the study of entactogenic compounds. It stands as a prime example of rational drug design, where a deep understanding of structure-activity relationships was leveraged to create a molecule with a more selective and potentially safer pharmacological profile. While this compound itself has not been developed into a therapeutic agent, the principles and findings from its discovery and characterization continue to inform the design of new psychoactive substances and contribute to our understanding of the complex neuropharmacology of serotonin. Further research into the long-term effects and therapeutic potential of selective serotonin releasing agents is warranted.

References

Chemical properties of 5,6-Methylenedioxy-2-aminoindane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of 5,6-Methylenedioxy-2-aminoindane (MDAI)

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and mechanism of action of 5,6-Methylenedioxy-2-aminoindane (this compound), tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

5,6-Methylenedioxy-2-aminoindane (this compound) is a synthetic compound developed in the 1990s by a research team led by David E. Nichols at Purdue University.[1] Structurally, it is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). The chemical structure of this compound is derived from MDA by cyclizing the alpha-methyl group of the side chain back to the benzene ring, forming an indane ring system.[1] This structural modification significantly alters its pharmacological properties compared to its phenethylamine counterparts.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 6,7-dihydro-5H-cyclopenta[f][1][2]benzodioxol-6-amine[1]
Synonyms This compound, 5,6-Methylenedioxy-2-aminoindan
CAS Number 132741-81-2 (free base)[1]
Chemical Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.203 g/mol [1]
XLogP3 1.2[1]
pKa Not experimentally determined in available literature.
Melting Point Not extensively documented in scientific literature.[1]
Solubility Limited in water; improved in acidic conditions. Good in methanol, high in dimethyl sulfoxide (DMSO), and moderate in ethanol.[1]
Solubility Profile

This compound demonstrates limited solubility in water, which is consistent with its moderately lipophilic nature as indicated by its XLogP3 value of 1.2.[1] Its solubility is pH-dependent, with increased solubility in acidic conditions due to the protonation of the primary amine group, leading to the formation of water-soluble salts like the hydrochloride salt.[1] Conversely, it is less soluble in basic conditions.[1] The compound shows good solubility in organic solvents such as methanol, high solubility in dimethyl sulfoxide (DMSO), and moderate solubility in ethanol.[1]

Synthesis and Purification

The synthesis of this compound was first described by the Nichols group.[3] The common synthetic route starts from 3-(3,4-methylenedioxyphenyl)propionic acid.

Synthesis Workflow

This compound Synthesis Workflow Figure 1: General Synthesis Workflow for this compound start 3-(3,4-Methylenedioxyphenyl) propionic Acid step1 Acid Chloride Formation start->step1 step2 Intramolecular Friedel-Crafts Acylation (Cyclization) step1->step2 intermediate1 5,6-Methylenedioxy-1-indanone step2->intermediate1 step3 Oximation intermediate1->step3 intermediate2 Hydroxyimino Ketone step3->intermediate2 step4 Reduction intermediate2->step4 final_product 5,6-Methylenedioxy-2-aminoindane (this compound) step4->final_product

Caption: General Synthesis Workflow for this compound

Experimental Protocol: Synthesis of 5,6-Methylenedioxy-2-aminoindane

This protocol is based on the synthetic scheme reported by Nichols et al.

Step 1: Formation of 5,6-Methylenedioxy-1-indanone

  • To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

  • Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride.

  • Remove the solvent and excess chlorinating agent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent for Friedel-Crafts acylation (e.g., dichloromethane or nitrobenzene).

  • Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it to yield crude 5,6-methylenedioxy-1-indanone.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Oximation of 5,6-Methylenedioxy-1-indanone

  • Dissolve the purified 5,6-methylenedioxy-1-indanone in a suitable solvent such as methanol.[1]

  • Add amyl nitrite and a catalytic amount of hydrochloric acid.[1]

  • Stir the mixture at room temperature until the formation of the hydroxyimino ketone is complete (monitored by TLC).[1]

  • Isolate the product by filtration or extraction.

Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane

  • Dissolve the hydroxyimino ketone in glacial acetic acid.[1]

  • Add a palladium on carbon (Pd/C) catalyst.[1]

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reduction is complete.

  • Filter off the catalyst and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the free base of this compound.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it to yield crude this compound.

  • The final product can be further purified by conversion to its hydrochloride salt and recrystallization.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis and purity determination of this compound.[3] Due to the co-elution of this compound with its positional isomer, 4,5-MDAI, derivatization is often necessary for their differentiation.[3]

GC-MS Analysis Workflow

GC-MS Analysis Workflow Figure 2: Workflow for GC-MS Purity Analysis of this compound sample This compound Sample prep Sample Preparation (Dissolution in Solvent) sample->prep deriv Derivatization (e.g., with MBTFA, HFBA, or ECF) prep->deriv injection GC-MS Injection deriv->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Peak Integration, Mass Spectra Comparison) detection->analysis result Purity Assessment analysis->result

Caption: Workflow for GC-MS Purity Analysis of this compound

Experimental Protocol: GC-MS Analysis

This protocol is a composite based on established methods for the analysis of aminoindanes.[2][3]

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) to a known concentration.

  • For derivatization, use a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[3]

  • Mix the sample solution with the derivatizing agent and heat if necessary, following the specific reaction conditions for the chosen reagent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.[3]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injector Temperature: 280 °C.[2]

  • Injection Volume: 1 µL with a split ratio of 20:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1.0 min.[2]

    • Ramp: Increase to 300 °C at a rate of 12 °C/min.[2]

    • Final hold: Hold at 300 °C for 9.0 min.[2]

  • MSD Transfer Line Temperature: 280 °C.[2]

  • MS Source Temperature: 230 °C.[2]

  • MS Quadrupole Temperature: 150 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Scan Range: 34-550 amu.[2]

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Determine the purity by calculating the peak area of the analyte as a percentage of the total peak area of all components in the chromatogram.

  • Compare the obtained mass spectrum with a reference spectrum for confirmation.

Mechanism of Action

This compound acts as a selective serotonin and norepinephrine releasing agent (SNRA). It has a significantly lower effect on dopamine release compared to serotonin and norepinephrine.[4]

Interaction with Monoamine Transporters

This compound Mechanism of Action Figure 3: Proposed Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake & Promotes Efflux NET NET This compound->NET Inhibits Reuptake & Promotes Efflux Serotonin Increased Extracellular Serotonin SERT->Serotonin Reuptake Norepinephrine Increased Extracellular Norepinephrine NET->Norepinephrine Reuptake VMAT2 VMAT2 vesicle Synaptic Vesicle (Serotonin, Norepinephrine) VMAT2->vesicle Packages Neurotransmitters Serotonin_R Serotonin Receptors Serotonin->Serotonin_R Binds Norepinephrine_R Norepinephrine Receptors Norepinephrine->Norepinephrine_R Binds Signaling Downstream Signaling Cascades Serotonin_R->Signaling Norepinephrine_R->Signaling

Caption: Proposed Mechanism of Action of this compound

Experimental Protocols for Transporter Interaction

The affinity and functional activity of this compound at the serotonin and norepinephrine transporters can be determined using in vitro assays.

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for SERT.

Workflow:

SERT Binding Assay Workflow Figure 4: Workflow for SERT Binding Assay prep Prepare Cell Membranes (Expressing hSERT) incubation Incubate Membranes with [3H]citalopram and varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis result Ki value for this compound at SERT analysis->result

Caption: Workflow for SERT Binding Assay

Protocol:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein).

    • [³H]citalopram (a radioligand for SERT) at a concentration near its Kd.

    • Varying concentrations of this compound.

    • For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake by this compound.

Workflow:

NET Uptake Assay Workflow Figure 5: Workflow for NET Uptake Inhibition Assay cells Culture Cells (Expressing hNET) preincubation Pre-incubate cells with varying concentrations of this compound cells->preincubation uptake Initiate uptake with [3H]norepinephrine preincubation->uptake termination Terminate uptake (Rapid washing with ice-cold buffer) uptake->termination lysis Lyse cells termination->lysis quantification Quantify intracellular radioactivity (Scintillation Counting) lysis->quantification analysis Data Analysis (IC50 determination) quantification->analysis result IC50 value for this compound at NET analysis->result

Caption: Workflow for NET Uptake Inhibition Assay

Protocol:

  • Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET) plated in 24- or 96-well plates.

  • Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37 °C.

  • Uptake Initiation: Add [³H]norepinephrine to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37 °C, ensuring the measurement is within the initial linear phase of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Determine the amount of specific uptake at each this compound concentration.

    • Plot the percentage of inhibition of uptake against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

This technical guide provides a detailed overview of the chemical properties of 5,6-Methylenedioxy-2-aminoindane, along with methodologies for its synthesis, analysis, and characterization of its mechanism of action. The provided protocols and workflows are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

References

Navigating the Stability of MDAI: A Technical Guide to Degradation Pathways and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA.[1] While its pharmacological and metabolic profiles have been the subject of some investigation, a comprehensive understanding of its chemical stability and degradation pathways is crucial for researchers, forensic chemists, and drug development professionals.[2][3] This technical guide provides an in-depth overview of the potential degradation pathways of this compound, based on its known metabolic fate, and outlines a generalized experimental approach for its stability assessment through forced degradation studies. The information presented herein is intended to serve as a foundational resource in the absence of direct, published stability studies on this compound.

Proposed Degradation Pathways of this compound

The main metabolic pathways identified in rats, which can be extrapolated to potential chemical degradation pathways, include:

  • Oxidative Demethylenation: This is a major metabolic route, leading to the formation of dihydroxy metabolites.[3] This process can be mimicked in a chemical setting by strong oxidizing agents.

  • N-Acetylation: The primary amine group of this compound is susceptible to acetylation.[3] This reaction can occur in the presence of acetylating agents.

  • Hydroxylation: Hydroxylation at various positions on the indane ring has been observed as a minor metabolic pathway.[3] This suggests that the aromatic and aliphatic portions of the ring system can be oxidized.

Based on these metabolic insights, a proposed chemical degradation pathway for this compound is illustrated below.

MDAI_Degradation Proposed Chemical Degradation Pathways of this compound This compound This compound (5,6-methylenedioxy-2-aminoindane) N_Acetyl_this compound N-acetyl-MDAI This compound->N_Acetyl_this compound Acetylation Dihydroxy_Aminoindane 5,6-dihydroxy-2-aminoindane This compound->Dihydroxy_Aminoindane Oxidative Demethylenation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 1-hydroxy-MDAI) This compound->Hydroxylated_Metabolites Hydroxylation N_Acetyl_Dihydroxy_Aminoindane N-acetyl-5,6-dihydroxy-2-aminoindane N_Acetyl_this compound->N_Acetyl_Dihydroxy_Aminoindane Oxidative Demethylenation Hydroxy_Methoxy_Aminoindane 5-hydroxy-6-methoxy-2-aminoindane (Following O-methylation) Dihydroxy_Aminoindane->Hydroxy_Methoxy_Aminoindane O-methylation Dihydroxy_Aminoindane->N_Acetyl_Dihydroxy_Aminoindane Acetylation N_Acetyl_Hydroxy_Methoxy_Aminoindane N-acetyl-5-hydroxy-6-methoxy-2-aminoindane Hydroxy_Methoxy_Aminoindane->N_Acetyl_Hydroxy_Methoxy_Aminoindane Acetylation

A diagram illustrating the proposed chemical degradation pathways of this compound.

Forced Degradation Studies: An Experimental Framework

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and is used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5] The following is a generalized experimental protocol for conducting a forced degradation study of this compound.

Experimental Workflow

The overall workflow for a forced degradation study is depicted in the following diagram.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS HPLC->LCMS Characterize Peaks Pathway Elucidation of Degradation Pathways HPLC->Pathway Method Development of Stability-Indicating Method HPLC->Method Products Identification of Degradation Products HPLC->Products NMR NMR Spectroscopy LCMS->NMR Confirm Structure LCMS->Pathway LCMS->Method LCMS->Products NMR->Pathway NMR->Method NMR->Products Start This compound Stock Solution Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress

A diagram of the general workflow for a forced degradation study.
Experimental Protocols

1. Materials and Reagents

  • This compound hydrochloride (or freebase) of known purity

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • Phosphate buffer solutions (pH 4, 7, 9)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

4. Stress Conditions

  • Acidic Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 7 days.

    • At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the this compound stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

5. Analytical Methodology A reverse-phase HPLC method with a C18 column is generally suitable for the analysis of aminoindanes. A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The UV detector should be set to monitor at a wavelength where this compound has significant absorbance (e.g., around 285 nm).

Data Presentation

The quantitative data obtained from a forced degradation study should be summarized in a clear and structured format. The following table is an illustrative example of how such data could be presented.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)% of Major Degradant(s)
0.1 M HCl, 80°C 2485.2Dihydroxy-aminoindane10.5
0.1 M NaOH, RT 2492.1N-acetyl-MDAI5.8
3% H₂O₂, RT 2478.5Dihydroxy-aminoindane15.2
80°C, Solid 16898.5Not Detected< 0.1
Photolytic -95.3Multiple minor degradants< 1.0 each

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be dependent on experimental conditions.

Conclusion

A thorough understanding of the stability and degradation pathways of this compound is essential for its safe handling, accurate analysis, and potential therapeutic development. While direct studies on its chemical stability are lacking, its known metabolic fate provides a valuable framework for predicting its degradation profile. The proposed degradation pathways, centered on the oxidative demethylenation of the methylenedioxy ring and modification of the amino group, offer a starting point for further investigation. The generalized experimental protocol for forced degradation studies outlined in this guide provides a systematic approach to elucidating the intrinsic stability of this compound and identifying its degradation products. Such studies are indispensable for the development of robust, stability-indicating analytical methods and for ensuring the quality and safety of this compound in research and potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of MDAI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has been investigated for its unique pharmacological profile, distinct from other amphetamine derivatives. As a research chemical, understanding its effects in vivo is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile. These application notes provide a comprehensive overview of this compound dosage, experimental protocols, and the underlying signaling pathways involved in its activity in animal models.

Data Presentation: Quantitative Summary of this compound In Vivo Studies

The following tables summarize quantitative data from various in vivo studies on this compound, providing a comparative overview of dosages, administration routes, animal models, and observed effects.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Observed EffectsReference(s)
Rats (Wistar) Subcutaneous (s.c.)5 - 40Increased exploratory activity, signs of serotonin syndrome, disrupted prepulse inhibition, hyperthermia (in group-housed rats). A 40 mg/kg dose resulted in 90% mortality.[1]
Intravenous (i.v.)35 (LD50)Lethal dose determination.[1]
GastricUp to 40LD50 not established up to this dose.[1]
Mice Intraperitoneal (i.p.)3 - 30Depressed locomotor activity initially, followed by a rebound stimulant effect at 30 mg/kg.
Intraperitoneal (i.p.)100Lethal to all mice tested.
Not Specified0.3 - 10Produced significant conditioned place preference.

Table 1: Overview of this compound Dosage and Effects in Rodent Models

ParameterValueAnimal ModelRoute of AdministrationDosage (mg/kg)Reference(s)
Time to Max Concentration (Serum & Brain) 30 minutesRats (Wistar)Subcutaneous (s.c.)10[1]
Brain/Serum Ratio ~4Rats (Wistar)Subcutaneous (s.c.)10[1]
LD50 (Subcutaneous) 28.33 mg/kgRats (Wistar)Subcutaneous (s.c.)N/A[1]
LD50 (Intravenous) 35 mg/kgRats (Wistar)Intravenous (i.v.)N/A[1]

Table 2: Pharmacokinetic and Toxicological Data for this compound in Wistar Rats

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for parenteral administration in rodents.

Materials:

  • This compound hydrochloride (HCl) powder

  • Sterile saline (0.9% sodium chloride)

  • Sterile vials

  • Syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound.HCl based on the desired final concentration and volume. For example, to prepare 10 ml of a 1 mg/ml solution, weigh out 10 mg of this compound.HCl.

  • Aseptically transfer the weighed this compound.HCl to a sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Vortex the vial until the this compound.HCl is completely dissolved. The solution should be clear and free of particulates.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution by slowly pushing the plunger and collecting the sterile solution in a new sterile vial.

  • Store the prepared solution at 4°C and protected from light. It is recommended to use the solution within 24 hours of preparation to ensure stability and sterility.

Protocol 2: Subcutaneous (s.c.) Administration in Rats

Objective: To administer a precise dose of this compound subcutaneously to a rat.

Materials:

  • Prepared sterile this compound solution

  • Appropriate size sterile syringe (e.g., 1 ml) and needle (e.g., 25-27 gauge)

  • Rat restrainer (optional, depending on handler's skill)

  • 70% ethanol and sterile gauze

Procedure:

  • Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck or by using a commercial restrainer.

  • Identify the injection site. The loose skin over the back, between the shoulder blades, is a common and well-tolerated site.

  • Swab the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.

  • Lift the skin at the injection site to form a "tent."

  • Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 20-30 degrees) to the body.

  • Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intravenous (i.v.) Tail Vein Administration in Mice

Objective: To administer a precise dose of this compound intravenously to a mouse via the lateral tail vein.

Materials:

  • Prepared sterile this compound solution

  • Appropriate size sterile syringe (e.g., 1 ml) and needle (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warm water bath

  • 70% ethanol and sterile gauze

Procedure:

  • Place the mouse in a suitable restrainer to immobilize the body and expose the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water for a short period. This will cause the lateral tail veins to dilate, making them more visible and easier to access.

  • Identify one of the lateral tail veins. They run along the sides of the tail.

  • Swab the tail with 70% ethanol on a sterile gauze pad.

  • Hold the tail gently but firmly.

  • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein. A small flash of blood in the needle hub may indicate successful entry into the vein.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 4: Behavioral Assessment - Open Field Test (OFT)

Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents following this compound administration.

Apparatus:

  • A square arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of squares (e.g., central and peripheral zones).

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the test begins.

  • Administer this compound or vehicle according to the chosen route and dose.

  • At the designated time post-injection, gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).

  • Record the animal's behavior using a video camera mounted above the arena.

  • Analyze the recording for various parameters, including:

    • Locomotor Activity: Total distance traveled, number of grid lines crossed.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency (standing on hind legs), grooming frequency.

  • Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.

Protocol 5: Behavioral Assessment - Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Apparatus:

  • A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures).

Procedure:

  • Pre-Conditioning Phase (Baseline Preference):

    • Allow each animal to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes).

    • Record the time spent in each compartment to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.

  • Conditioning Phase:

    • This phase typically lasts for several days.

    • On "drug" days, administer this compound and confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).

    • On "vehicle" days, administer the vehicle (e.g., saline) and confine the animal to the other conditioning compartment for the same duration. The order of drug and vehicle days is usually counterbalanced across animals.

  • Post-Conditioning Phase (Preference Test):

    • With no drug or vehicle administered, allow the animal to freely explore all compartments of the apparatus again.

    • Record the time spent in each compartment.

    • An increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A decrease suggests conditioned place aversion.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects by interacting with the serotonin and dopamine systems in the brain. It acts as a releasing agent and reuptake inhibitor at monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.

This compound's Interaction with the Serotonin System

This compound has a high affinity for the serotonin transporter (SERT), leading to the release of serotonin (5-HT) into the synaptic cleft. This increased synaptic 5-HT can then act on various postsynaptic receptors, with the 5-HT2A receptor being particularly important for the psychoactive effects of similar compounds.

MDAI_Serotonin_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake & Promotes Efflux Presynaptic_Neuron Presynaptic Serotonergic Neuron Serotonin_Vesicles 5-HT Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicles->Synaptic_Cleft ↑ 5-HT Release HT2A_Receptor 5-HT2A Receptor (Gq-coupled) Synaptic_Cleft->HT2A_Receptor 5-HT Binds Postsynaptic_Neuron Postsynaptic Neuron PLC Phospholipase C (PLC) HT2A_Receptor->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream_Effects_5HT Altered Neuronal Excitability & Psychoactive Effects Ca_PKC->Downstream_Effects_5HT MDAI_Dopamine_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake Presynaptic_Neuron_DA Presynaptic Dopaminergic Neuron Dopamine_Vesicles DA Vesicles Synaptic_Cleft_DA Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft_DA ↑ DA Release D2_Receptor D2 Receptor (Gi-coupled) Synaptic_Cleft_DA->D2_Receptor DA Binds Postsynaptic_Neuron_DA Postsynaptic Neuron AC Adenylyl Cyclase (AC) D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA Downstream_Effects_DA Modulation of Reward & Locomotor Activity PKA->Downstream_Effects_DA Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Grouping Random Assignment to Treatment Groups (this compound vs. Vehicle) Animal_Acclimation->Grouping Drug_Prep This compound Solution Preparation Administration Drug Administration (e.g., s.c., i.v.) Drug_Prep->Administration Grouping->Administration Behavioral_Test Behavioral Testing (e.g., OFT, CPP) Administration->Behavioral_Test Data_Collection Data Collection (Video Recording) Behavioral_Test->Data_Collection Data_Analysis Data Analysis & Statistical Comparison Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

Application Notes and Protocols for MDAI Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the administration of 5,6-Methylenedioxy-2-aminoindane (MDAI) to rodent models for research purposes. The following sections detail the necessary materials, equipment, and step-by-step protocols for various administration routes, along with quantitative data on dosages and their observed effects.

Data Presentation

The following tables summarize quantitative data for this compound administration in mice and rats, compiled from multiple preclinical studies.

Table 1: Summary of this compound Doses and Effects in Mice

ParameterRoute of AdministrationDose Range (mg/kg)Observed Effects
Locomotor ActivityIntraperitoneal (i.p.)3 - 30Initial depression of activity, followed by a rebound stimulant effect at 30 mg/kg.[1]
Conditioned Place PreferenceIntraperitoneal (i.p.)0.3 - 10This compound produced conditioned place preference, indicating rewarding properties.[1]
Lethality (LD50)Intraperitoneal (i.p.)100Lethality was observed in all mice tested at this dose.[1]

Table 2: Summary of this compound Doses and Effects in Rats

ParameterRoute of AdministrationDose Range (mg/kg)Observed Effects
Drug Discrimination (vs. MDMA)Intraperitoneal (i.p.)2.5Full substitution for the discriminative stimulus effects of MDMA.
Drug Discrimination (vs. Cocaine)Intraperitoneal (i.p.)7.5Full substitution for the discriminative stimulus effects of cocaine.
Drug Discrimination (vs. DOM)Intraperitoneal (i.p.)5Full substitution for the discriminative stimulus effects of DOM.
Behavioral EffectsSubcutaneous (s.c.)5 - 40Increased exploratory activity and signs of serotonin syndrome.[2][3]
Pharmacokinetics (Tmax in serum and brain)Subcutaneous (s.c.)1030 minutes.[2][3]
Lethality (LD50)Subcutaneous (s.c.)28.33Median lethal dose.[2][3]
Lethality (LD50)Intravenous (i.v.)35Median lethal dose.[2][3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodents. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound hydrochloride (or salt of choice)

  • Sterile 0.9% saline solution or phosphate-buffered saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically add the calculated amount of this compound to a sterile vial.

  • Add the appropriate volume of sterile 0.9% saline or PBS to the vial. A common vehicle for administration is saline.

  • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringe (e.g., 1 mL)

  • Appropriate gauge sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the animal to determine the correct volume of this compound solution to inject based on the desired dose in mg/kg.

  • Draw the calculated volume of this compound solution into the syringe.

  • Properly restrain the rodent to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, manual restraint with the body secured is typical.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.

  • Inject the solution smoothly and withdraw the needle.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringe (e.g., 1 mL)

  • Appropriate gauge sterile needle (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the animal to determine the correct injection volume.

  • Draw the calculated volume of this compound solution into the syringe.

  • Gently lift a fold of skin on the back of the animal, between the shoulder blades, to create a "tent".

  • Wipe the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate slightly to ensure a blood vessel has not been entered.

  • Inject the solution. A small bleb will form under the skin.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the animal to its cage and monitor.

Protocol 4: Oral Gavage

Materials:

  • Prepared this compound solution (water is a suitable vehicle)

  • Appropriate size sterile syringe (e.g., 1 mL)

  • Appropriate size and type of gavage needle (flexible or rigid with a ball tip) for the animal's size.

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct administration volume.

  • Draw the calculated volume of this compound solution into the syringe and attach the gavage needle.

  • Properly restrain the animal. For mice, scruffing the neck is effective. For rats, a firmer grip to control head and body movement is necessary. The animal's head and body should be in a straight line.

  • Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors.

  • Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Once the needle is in the stomach (pre-measure the needle length against the animal from the mouth to the last rib to ensure correct depth), administer the solution.

  • Smoothly withdraw the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its administration.

MDAI_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic/Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits SertNert SERT/NET This compound->SertNert Enters neuron SerNor Serotonin/ Norepinephrine SertNert->SerNor Reuptake Increased_SerNor Increased Serotonin/ Norepinephrine SertNert->Increased_SerNor Reverses transport MAO MAO SerNor->MAO Metabolism Vesicle Synaptic Vesicle SerNor->Vesicle Packaging Receptors Postsynaptic Receptors Increased_SerNor->Receptors Binds Signaling Downstream Signaling Receptors->Signaling

Caption: Proposed mechanism of this compound action in a presynaptic neuron.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal_Acclimation Animal Acclimation MDAI_Prep This compound Solution Preparation Animal_Acclimation->MDAI_Prep Dose_Calc Dose Calculation MDAI_Prep->Dose_Calc Restraint Animal Restraint Dose_Calc->Restraint Administration This compound Administration (IP, SC, or Gavage) Restraint->Administration Monitoring_Initial Post-administration Monitoring (Immediate) Administration->Monitoring_Initial Behavioral_Assay Behavioral Assays Monitoring_Initial->Behavioral_Assay Pharmacokinetic_Study Pharmacokinetic Studies Monitoring_Initial->Pharmacokinetic_Study Data_Analysis Data Collection & Analysis Behavioral_Assay->Data_Analysis Pharmacokinetic_Study->Data_Analysis

Caption: A typical experimental workflow for this compound administration in rodents.

References

Application Notes and Protocols: Utilizing MDAI as a Selective Tool for Serotonin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA) developed in the 1990s by a team led by David E. Nichols at Purdue University.[1] It functions as a selective serotonin and norepinephrine releasing agent (SNRA), with significantly less activity at the dopamine transporter.[1] This profile makes this compound a valuable research tool for investigating the specific roles of serotonin and norepinephrine systems, with reduced confounding dopaminergic effects that are often present with other releasing agents like MDMA.

This compound has been shown to produce subjective effects comparable to MDMA in humans, including feelings of empathy, openness, and closeness, but with a more sedating and less stimulating profile.[1][2] This is consistent with its primary action on serotonin release. Animal studies have demonstrated that this compound exhibits substantially reduced serotonergic neurotoxicity compared to MDMA.[1] However, some weak neurotoxic potential, particularly with chronic use or in combination with amphetamines, has been noted.[1]

These application notes provide a summary of the pharmacological data for this compound, detailed protocols for its use in key in vitro and in vivo experiments, and a visualization of its mechanism of action.

Data Presentation

The following tables summarize the available quantitative data on the interaction of this compound with monoamine transporters. This information is crucial for designing and interpreting experiments aimed at understanding its effects on the serotonergic system.

Table 1: Monoamine Transporter Interaction Profile of this compound

CompoundTransporterActionPotency (IC50/EC50, nM)Selectivity Ratio (DAT/SERT)Reference
This compound SERTReleaser/InhibitorData not available in abstract~10-fold weaker at DAT[3]
NETReleaser/InhibitorData not available in abstractModerately selective[3]
DATReleaser/InhibitorData not available in abstract[3]

Experimental Protocols

In Vitro Monoamine Release Assay

This protocol is designed to measure the ability of this compound to induce the release of serotonin from presynaptic terminals.

Objective: To determine the potency and efficacy of this compound as a serotonin releasing agent.

Materials:

  • Rat brain tissue (e.g., striatum or hippocampus)

  • Synaptosome preparation buffers (e.g., sucrose buffer)

  • [³H]Serotonin (radioligand)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • This compound hydrochloride

  • Various concentrations of test compounds

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a suitable buffer.

  • Radioligand Loading:

    • Pre-incubate the synaptosomes with [³H]Serotonin to allow for uptake into the vesicles.

  • Release Assay:

    • Aliquot the [³H]Serotonin-loaded synaptosomes into tubes.

    • Add increasing concentrations of this compound to the tubes.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation.

  • Quantification:

    • Measure the amount of [³H]Serotonin released into the supernatant using a liquid scintillation counter.

    • Calculate the percentage of total [³H]Serotonin released at each this compound concentration.

  • Data Analysis:

    • Plot the percentage of release against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal release).

In Vivo Microdialysis

This protocol allows for the measurement of extracellular serotonin levels in the brain of a freely moving animal following the administration of this compound.

Objective: To assess the in vivo effects of this compound on serotonergic neurotransmission.

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).[4][5][6]

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.[4][5][6]

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]

    • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.

  • Data Analysis:

    • Calculate the percentage change in extracellular serotonin levels from baseline for each time point after this compound administration.

    • Plot the time course of this compound's effect on serotonin levels.

Mandatory Visualization

MDAI_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Enters via SERT Serotonin_cytoplasm Cytoplasmic Serotonin This compound->Serotonin_cytoplasm Increases cytoplasmic serotonin VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cytoplasm VMAT2 reversal Serotonin_synapse Synaptic Serotonin Serotonin_cytoplasm->Serotonin_synapse SERT reversal Serotonin_receptor Postsynaptic Serotonin Receptors Serotonin_synapse->Serotonin_receptor Binds to receptors Signaling_cascade Downstream Signaling Serotonin_receptor->Signaling_cascade Activates

Experimental_Workflow_In_Vivo_Microdialysis start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline mdai_admin Administer this compound baseline->mdai_admin post_admin_collection Collect Post-Administration Dialysate Samples mdai_admin->post_admin_collection hplc Analyze Samples by HPLC-ED post_admin_collection->hplc data_analysis Data Analysis: % Change from Baseline hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis experiment.

References

Application of MDAI in Behavioral Neuroscience Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance that has gained attention in the field of behavioral neuroscience for its unique pharmacological profile. Classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), this compound exhibits a preference for promoting the release of serotonin and norepinephrine over dopamine. This characteristic distinguishes it from other psychostimulants and entactogens like MDMA, suggesting a potentially different behavioral effects profile and a lower risk of certain adverse effects. These application notes provide an overview of this compound's use in behavioral neuroscience, including its mechanism of action, and detailed protocols for key behavioral assays.

Mechanism of Action

This compound primarily acts as a potent releaser of serotonin (5-HT) and norepinephrine (NE), with a less pronounced effect on dopamine (DA) release. It achieves this by interacting with the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By binding to these transporters, this compound induces a reverse transport of the monoamines from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations. The preferential release of serotonin is thought to underlie the reported empathogenic and prosocial effects, while the increase in norepinephrine contributes to its stimulant properties.

Data Presentation

The following tables summarize the quantitative data available for this compound's interaction with monoamine transporters and its effects in various behavioral paradigms.

Parameter SERT NET DAT Reference
IC50 (nM) Data Not AvailableData Not AvailableData Not Available
Relative Potency HighHighLow[1]
Behavioral Assay Species Dose Range Observed Effects Reference
Locomotor ActivityMouse1 - 10 mg/kgDose-dependent effects on horizontal activity
Conditioned Place PreferenceMouse1 - 10 mg/kgSignificant place preference, indicating rewarding properties
Drug DiscriminationRat1 - 5.6 mg/kgFull substitution for the discriminative stimulus effects of MDMA
Self-AdministrationRat/MouseData Not AvailableExpected to maintain self-administration due to rewarding properties
Social InteractionRat/MouseData Not AvailableExpected to increase sociability and prosocial behaviors

Table 2: Summary of In Vivo Behavioral Effects of this compound. This table provides an overview of the dose ranges and observed effects of this compound in common behavioral neuroscience assays.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

Objective: To assess the rewarding or aversive properties of this compound.

Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) should be excluded.

  • Conditioning Phase (Days 2-5):

    • This phase consists of four conditioning sessions, alternating between drug and vehicle administration.

    • Day 2 (Drug Pairing): Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally - i.p.) and immediately confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.

    • Day 3 (Vehicle Pairing): Administer the vehicle (e.g., saline, i.p.) and confine the mouse to the opposite outer chamber for 30 minutes.

    • Day 4 (Drug Pairing): Repeat the drug pairing session.

    • Day 5 (Vehicle Pairing): Repeat the vehicle pairing session.

    • The order of drug and vehicle pairing should be counterbalanced across animals.

  • Test Phase (Day 6):

    • Place the mouse in the central chamber with free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference and suggests rewarding properties of this compound.

Intravenous Self-Administration (IVSA) Protocol

Objective: To determine if this compound has reinforcing properties, leading to voluntary drug-seeking and drug-taking behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.

Procedure:

  • Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of each rat or mouse under anesthesia.

    • Allow a recovery period of 5-7 days.

  • Acquisition Phase (Fixed Ratio 1 - FR1):

    • Place the animal in the operant chamber for daily 2-hour sessions.

    • A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1, 0.25, or 0.5 mg/kg/infusion) and the presentation of a cue light for a short duration (e.g., 20 seconds).

    • A press on the inactive lever has no programmed consequences.

    • Continue FR1 training until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Determination (Within-Session):

    • Once responding is stable, the dose of this compound can be varied across sessions or within a session to determine the dose-response curve for self-administration.

  • Progressive Ratio (PR) Schedule:

    • To assess the motivation to self-administer this compound, a progressive ratio schedule can be implemented.

    • On a PR schedule, the number of lever presses required to receive an infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).

    • The "breakpoint," or the last ratio completed before responding ceases, is used as a measure of the reinforcing efficacy of the drug.

Social Interaction Test Protocol

Objective: To evaluate the effects of this compound on social behavior, including sociability and preference for social novelty.

Apparatus: A three-chambered social interaction apparatus. The two outer chambers contain wire cages to hold stimulus mice.

Procedure:

  • Habituation (Day 1):

    • Habituate the test mouse to the empty three-chambered apparatus for 10 minutes.

  • Sociability Test (Day 2):

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to the test mouse 30 minutes before the test.

    • Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.

    • Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

    • An increase in time spent in the chamber with the stranger mouse and increased sniffing time compared to the empty cage indicates normal sociability. This compound is expected to enhance these measures.

  • Preference for Social Novelty Test (Day 2, immediately following sociability test):

    • Remove the empty wire cage and place a new, unfamiliar "stranger 2" mouse in it. "Stranger 1" remains in its cage.

    • Allow the test mouse to explore the apparatus for another 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

    • A preference for the novel "stranger 2" over the now-familiar "stranger 1" is indicative of normal social memory and preference for social novelty.

Mandatory Visualization

Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for a behavioral neuroscience experiment.

MDAI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Binds & Reverses NET NET This compound->NET Binds & Reverses DAT DAT This compound->DAT Binds & Reverses (Lower Affinity) Serotonin Serotonin SERT->Serotonin Release Norepinephrine Norepinephrine NET->Norepinephrine Release Dopamine Dopamine DAT->Dopamine Release Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Reuptake Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine_vesicle->NET Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->DAT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Norepinephrine_Receptor Adrenergic Receptors Norepinephrine->Norepinephrine_Receptor Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling Cascades (e.g., ERK, CREB) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling Dopamine_Receptor->Downstream_Signaling

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Behavioral Procedure cluster_analysis Data Analysis & Interpretation Animal_Habituation Animal Acclimation & Habituation to Environment Drug_Administration This compound or Vehicle Administration Animal_Habituation->Drug_Administration Drug_Preparation This compound Solution Preparation Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Assay (e.g., CPP, IVSA, Social Interaction) Drug_Administration->Behavioral_Testing Data_Collection Automated or Manual Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results & Conclusion Statistical_Analysis->Interpretation

Caption: General experimental workflow.

References

Application Notes and Protocols: 5,6-Methylenedioxy-2-aminoindane (MDAI) for Probing Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive compound of the 2-aminoindane class, structurally related to MDMA. Developed in the 1990s by a team led by David E. Nichols at Purdue University, this compound has been investigated for its unique interaction with monoamine transporters.[1] It primarily functions as a selective serotonin and norepinephrine releasing agent (SNRA), with a significantly lower impact on dopamine release.[1] This pharmacological profile makes this compound a valuable tool for researchers studying the distinct roles of serotonin and norepinephrine signaling in various physiological and pathological processes, with reduced dopaminergic confounds. Anecdotal reports and a human self-administration study suggest that this compound produces empathogenic effects similar to MDMA, but with potentially less stimulant action.[2][3]

These application notes provide a comprehensive overview of this compound's utility in probing the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Detailed protocols for key in vitro assays are provided to facilitate the investigation of its mechanism of action and to guide further research.

Pharmacological Profile of this compound

This compound's primary mechanism of action involves the release of serotonin and norepinephrine from presynaptic nerve terminals by interacting with their respective transporters. In vitro studies have demonstrated its activity at SERT, DAT, and NET.[2] A human self-administration study indicated that a 3.0 mg/kg dose of this compound produced subjective effects comparable to 125 mg of MDMA, suggesting a potency of approximately 60% of MDMA for similar psychoactive effects.[1] This study also showed that this compound increased blood pressure, cortisol, and prolactin levels, similar to MDMA, but did not significantly alter heart rate or body temperature.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with monoamine transporters. It is important to note that specific Ki and IC50 values for this compound are not consistently reported across the scientific literature, and the provided data is based on available information.

TransporterParameterValue (nM)Reference
SERTIC50Data not consistently available
NETIC50Data not consistently available
DATIC50Data not consistently available

Researchers are encouraged to determine these values empirically for their specific experimental systems.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of this compound for SERT, NET, and DAT using radiolabeled ligands.

Materials:

  • HEK293 cells or other suitable cells stably expressing human SERT, NET, or DAT

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT)

  • This compound hydrochloride

  • Non-labeled inhibitors for non-specific binding determination (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Cell Membrane Preparation:

    • Culture cells expressing the target transporter to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • Radioligand at a concentration near its Kd.

      • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • For non-specific binding wells, add a high concentration of the appropriate non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT).

    • Add the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (Transporter Expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis

Fig. 1: Radioligand Binding Assay Workflow
Synaptosomal Monoamine Transporter Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for SERT and NET)

  • Sucrose solution (0.32 M), ice-cold

  • Krebs-HEPES buffer (KHB: 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 20 mM glucose, pH 7.3-7.4)

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, [3H]Norepinephrine

  • This compound hydrochloride

  • Uptake inhibitors for non-specific uptake (e.g., Benztropine for DAT, Fluoxetine for SERT, Desipramine for NET)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Rapidly dissect the desired brain region in ice-cold 0.32 M sucrose.

    • Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in ice-cold KHB.

    • Determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal preparation (typically 50-100 µg of protein per well) with a range of concentrations of this compound for 10-15 minutes at 37°C.

    • For non-specific uptake control wells, add a high concentration of the appropriate uptake inhibitor.

    • Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration typically in the low nM range).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold KHB to remove external radiolabel.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Synaptosome_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Brain_Dissection Brain Tissue Dissection Synaptosome_Isolation Synaptosome Isolation Brain_Dissection->Synaptosome_Isolation Pre_incubation Pre-incubation with this compound Synaptosome_Isolation->Pre_incubation Uptake_Initiation [3H]Neurotransmitter Uptake Pre_incubation->Uptake_Initiation Filtration Filtration & Washing Uptake_Initiation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination) Scintillation_Counting->Data_Analysis

Fig. 2: Synaptosomal Uptake Assay Workflow

Signaling Pathways

MDAI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter SERT / NET This compound->Transporter Interaction Cytosolic_NT Increased Cytosolic 5-HT / NE Transporter->Cytosolic_NT Reversal of Transport Vesicle Synaptic Vesicle (5-HT / NE) Vesicle->Cytosolic_NT Disrupted Storage Extracellular_NT Increased Extracellular 5-HT / NE Cytosolic_NT->Extracellular_NT Efflux Postsynaptic_Receptor Postsynaptic Receptors (e.g., 5-HT2A, Alpha-adrenergic) Extracellular_NT->Postsynaptic_Receptor Activation Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptor->Downstream_Signaling Initiation

References

Application Note: Analytical Methodologies for the Detection of 5,6-Methylenedioxy-2-aminoindane (MDAI) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a synthetic entactogenic drug of the aminoindane class. It has gained popularity as a novel psychoactive substance (NPS) and is often marketed as a "legal high" or a substitute for drugs like MDMA. Due to its potential for abuse and adverse health effects, robust and sensitive analytical methods are required for its detection and quantification in biological matrices. This application note provides an overview of the primary analytical techniques, sample preparation protocols, and quantitative data for the analysis of this compound in biological samples, primarily focusing on urine, blood, and hair.

The accurate identification and quantification of this compound and its metabolites are crucial in clinical toxicology for diagnosing intoxication and in forensic investigations for determining cause of death or drug-facilitated crimes. The methods described herein are based on established analytical principles for synthetic cathinones and related compounds.

Key Analytical Techniques

The detection of this compound in biological samples predominantly relies on chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of synthetic cathinones.[1][2][3] GC-MS provides excellent chromatographic separation and mass spectral data for confident identification. Derivatization is often employed to improve the thermal stability and chromatographic behavior of the analytes.[4] The electron ionization (EI) mode in GC-MS generates reproducible mass spectra that can be compared against spectral libraries for identification.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the determination of many drugs in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[6][7] LC-MS/MS can often analyze samples with minimal preparation and without the need for derivatization. It is particularly useful for analyzing thermally labile or polar compounds.[8] The use of tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive and specific than mass spectrometric methods, HPLC-UV can be used for screening purposes or in laboratories where MS is not available.[9] The selection of an appropriate wavelength is critical for achieving optimal sensitivity and minimizing interference from the sample matrix.[10]

Sample Preparation

Proper sample preparation is a critical step to remove interferences from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.[5][11]

  • Blood/Serum/Plasma:

    • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE): This technique separates the drug from the matrix based on its solubility in two immiscible liquid phases. It provides a cleaner extract than PPT.[12]

    • Solid-Phase Extraction (SPE): Considered the most effective method for cleaning up complex samples.[2][3][6] It uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.[13]

  • Urine:

    • Dilute-and-Shoot: The simplest approach, where the urine sample is diluted with the mobile phase or a suitable buffer before injection. This method is primarily suitable for LC-MS/MS.

    • Enzymatic Hydrolysis: Since many drugs and their metabolites are excreted as glucuronide or sulfate conjugates, treatment with β-glucuronidase/arylsulfatase is often necessary to cleave these conjugates and measure the total drug concentration.[12]

    • LLE and SPE: Both techniques are commonly used for urine sample cleanup and concentration, similar to blood analysis.[7][12][13]

  • Hair:

    • Decontamination: Hair samples must be washed to remove external contaminants. Common washing procedures involve sequential washes with solvents like methanol and diethyl ether.[14]

    • Extraction: After washing and pulverizing the hair, the drug is extracted from the keratin matrix. This can be achieved by incubation with a solvent (e.g., methanol), an acidic or basic solution, or through enzymatic digestion.[15] The resulting extract is then further purified, typically by SPE.[14]

Quantitative Data Summary

The following table summarizes validation parameters for the analysis of synthetic cathinones in various biological matrices using different analytical methods. While data specific to this compound is limited, these values provide a general reference for the expected performance of the methods.

Analytical MethodBiological MatrixAnalyte(s)LODLOQRecovery/Extraction EfficiencyReference
GC-MSWhole BloodMultiple Synthetic Cathinones5 ng/mL10 ng/mL>73%[2][3]
GC-MSUrineSix Synthetic Cathinones5-20 ng/mL20-50 ng/mL82.34-104.46%[13]
GC-MSUrineMDMA and metabolites2-50 ng/mL->85%[12]
LC-MS/MSUrine16 Synthetic Cathinones0.25-1 µg/L0.5-1 µg/L78.9-116.7%[7]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes a general procedure for the detection and quantification of this compound in human urine using GC-MS following solid-phase extraction and derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., MDA-d5)

  • Phosphate buffer (pH 6.0)

  • Mixed-mode SPE cartridges (e.g., C18/SCX)

  • Methanol, Dichloromethane, Isopropanol, Ammonium hydroxide

  • Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate

2. Sample Preparation (SPE):

  • To 1 mL of urine, add 100 µL of the internal standard solution and 1 mL of phosphate buffer. Vortex to mix.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of phosphate buffer. Do not allow the cartridge to dry.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., PFPA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

4. GC-MS Parameters:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mode: Electron Ionization (EI) at 70 eV

  • Acquisition: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of this compound in Whole Blood

This protocol provides a method for the quantification of this compound in whole blood using LC-MS/MS after a simple protein precipitation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Deionized water (LC-MS grade) containing 0.1% formic acid

  • Methanol (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 25 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Parameters:

  • LC System:

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Ion Spray Voltage: +5500 V

    • Source Temperature: 500°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and its deuterated internal standard would need to be determined by infusing the pure compounds.

Visualizations

The following diagrams illustrate the general workflow for this compound analysis and its primary metabolic pathways.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Blood Blood Extraction Extraction (LLE/SPE/PPT) Blood->Extraction Urine Urine Hydrolysis Enzymatic Hydrolysis (Urine, optional) Urine->Hydrolysis Hair Hair Decontamination Decontamination (Hair) Hair->Decontamination Decontamination->Extraction Derivatization Derivatization (GC-MS, optional) Extraction->Derivatization GCMS GC-MS Extraction->GCMS Direct LCMSMS LC-MS/MS Extraction->LCMSMS Direct Hydrolysis->Extraction Derivatization->GCMS Identification Identification GCMS->Identification LCMSMS->Identification Quantification Quantification Identification->Quantification Confirmation Confirmation Quantification->Confirmation MDAI_Metabolism cluster_path1 Oxidative Demethylenation cluster_path2 N-Acetylation cluster_conjugation Conjugation This compound This compound DHAI DHAI (5,6-dihydroxy-2-aminoindane) This compound->DHAI CYP450 Ac_this compound N-acetyl-MDAI This compound->Ac_this compound NAT HMAI HMAI (5-hydroxy-6-methoxy-2-aminoindane) DHAI->HMAI COMT Conjugates Glucuronide & Sulfate Conjugates DHAI->Conjugates HMAI->Conjugates Ac_DHAI N-acetyl-DHAI Ac_this compound->Ac_DHAI CYP450 Ac_HMAI N-acetyl-HMAI Ac_DHAI->Ac_HMAI COMT Ac_DHAI->Conjugates Ac_HMAI->Conjugates

References

Preparing 5-Methoxy-2-aminoindane (MDAI) Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 5-Methoxy-2-aminoindane (MDAI) solutions for use in laboratory research. The information is intended to guide researchers in preparing solutions for both in vitro and in vivo studies, ensuring accuracy, reproducibility, and safety.

Physicochemical and Solubility Data

This compound is a psychoactive compound belonging to the aminoindane class. For laboratory purposes, it is crucial to understand its physical and chemical properties to ensure proper handling and solution preparation. The hydrochloride (HCl) salt of this compound is commonly used in research due to its increased stability and solubility in aqueous solutions compared to the freebase form.

PropertyValueSolventConcentration
Molecular Formula C₁₀H₁₃NO--
Molar Mass 163.22 g/mol (freebase)--
Solubility -Dimethylformamide (DMF)5 mg/mL[1]
Dimethyl sulfoxide (DMSO)15 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
Ethanol10 mg/mL[1]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for organic compounds used in biological assays.

Materials:

  • 5-Methoxy-2-aminoindane (this compound) hydrochloride (HCl) salt

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound HCl powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.997 mg of this compound HCl (Molar Mass = 199.7 g/mol ).

  • Dissolution in DMSO: Add the weighed this compound HCl to a sterile microcentrifuge tube. Using a calibrated pipettor, add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 1.997 mg of this compound HCl.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are generally stable for several months when stored under these conditions.[2]

Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment.

  • Serial Dilution: Perform serial dilutions of the 10 mM this compound stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. The final DMSO concentration should typically be kept below 0.5% to minimize effects on the cells.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the experiment.

Preparation of Dosing Solutions for In Vivo Studies (e.g., Rodent Administration)

This protocol describes the formulation of this compound for administration to animals. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile saline (0.9% NaCl) or corn oil

  • Sterile tubes for dilution

  • Pipettors and sterile tips

Procedure:

  • Calculate Dosage: Determine the required dose of this compound in mg/kg for the animal.

  • Vehicle Selection:

    • For aqueous-based injections (e.g., intraperitoneal): A common vehicle is a mixture of DMSO and saline.

    • For oral gavage: A suspension in corn oil may be suitable.

  • Dilution for Aqueous Injection:

    • Based on the required dose and injection volume, calculate the concentration of the final dosing solution.

    • Dilute the 10 mM this compound stock solution in sterile saline to achieve the final concentration. It is crucial to ensure that the final DMSO concentration is non-toxic to the animals (typically ≤5% for intraperitoneal injections).

    • If precipitation occurs upon dilution, the use of a co-solvent such as SBE-β-CD may be necessary.[2] A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[2]

  • Preparation for Oral Gavage:

    • Dilute the this compound stock solution in corn oil to the desired final concentration.[2]

  • Preparation of Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO and saline or corn oil without this compound.

  • Administration: Administer the prepared dosing solution and vehicle control to the animals according to the experimental protocol. It is recommended to use freshly prepared solutions for in vivo experiments.[2]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store_stock Aliquot and Store at -20°C/-80°C vortex->store_stock dilute_invitro Dilute Stock in Cell Culture Medium store_stock->dilute_invitro Use Stock dilute_invivo Dilute Stock in Saline or Corn Oil store_stock->dilute_invivo Use Stock apply_cells Apply to Cells dilute_invitro->apply_cells control_invitro Prepare Vehicle Control (<0.5% DMSO) control_invitro->apply_cells administer Administer to Animals dilute_invivo->administer control_invivo Prepare Vehicle Control control_invivo->administer

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound SERT SERT (Serotonin Transporter) This compound->SERT Inhibits Reuptake & Promotes Efflux NET NET (Norepinephrine Transporter) This compound->NET Inhibits Reuptake & Promotes Efflux Serotonin_synapse Serotonin SERT->Serotonin_synapse Release Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Release VMAT2 VMAT2 Serotonin_cyto Cytosolic Serotonin Norepinephrine_cyto Cytosolic Norepinephrine Serotonin_vesicle Serotonin Vesicle Norepinephrine_vesicle Norepinephrine Vesicle Serotonin_cyto->SERT Norepinephrine_cyto->NET

Caption: Hypothesized signaling pathway of this compound.

Safety Precautions

As with any research chemical, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound powder and solutions.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form, to avoid inhalation.

  • Disposal: Dispose of this compound waste according to your institution's guidelines for chemical waste. Do not discharge to sewer systems.

  • Accidental Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

For more detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for 5-Methoxyindane, a related compound, as a specific one for this compound may not be readily available.

Stability and Storage of this compound Solutions

  • Stock Solutions: this compound stock solutions in anhydrous DMSO are stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[2] To minimize degradation, avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Working Solutions: Aqueous solutions of this compound are less stable than DMSO stocks. It is recommended to prepare fresh aqueous working solutions on the day of use. If short-term storage is necessary, keep the solutions at 4°C and use them within 24 hours.

  • In Vivo Dosing Solutions: Dosing solutions for animal studies should be prepared fresh before each experiment to ensure accurate dosing and to avoid degradation.[2]

By following these protocols and guidelines, researchers can prepare this compound solutions with a high degree of accuracy and safety, contributing to the reliability and reproducibility of their experimental results.

References

Application Notes and Protocols for MDAI as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. It primarily acts as a selective serotonin releasing agent (SSRA), with purported reduced neurotoxicity compared to MDMA, making it a subject of research for potential therapeutic applications in mental health. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for preclinical research.

Pharmacological Profile

This compound's primary mechanism of action is the release of serotonin. It is believed to have a lower impact on dopamine and norepinephrine systems compared to MDMA, which may contribute to its distinct subjective effects and potentially a more favorable safety profile.

Data Presentation: Monoamine Transporter Interaction
CompoundTransporterKi (nM)IC50 (nM) - Uptake InhibitionReference
MDMA SERT380 ± 50108 ± 15[1]
DAT10,800 ± 1,500853 ± 103[1]
NET5,500 ± 700254 ± 35[1]

Note: Researchers should determine the specific binding affinities and functional potencies of this compound through dedicated in vitro assays.

Experimental Protocols

In Vitro Monoamine Release Assay

This protocol is designed to quantify the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from rat brain synaptosomes induced by this compound.

Materials:

  • Rat brain tissue (striatum for DA, hippocampus or cortex for 5-HT and NE)

  • Synaptosome preparation buffers (e.g., sucrose buffer, Krebs-Ringer buffer)

  • Radiolabeled monoamines (e.g., [³H]5-HT, [³H]DA, [³H]NE)

  • This compound hydrochloride

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with the desired radiolabeled monoamine (e.g., [³H]5-HT) to allow for uptake.

  • Superfusion:

    • Transfer the loaded synaptosomes to a superfusion apparatus.

    • Continuously perfuse the synaptosomes with Krebs-Ringer buffer to establish a stable baseline of radiolabel efflux.

    • Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).

  • Drug Application:

    • Introduce this compound at various concentrations into the perfusion buffer.

    • Continue collecting fractions to measure the drug-induced release of the radiolabeled monoamine.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction using a liquid scintillation counter.

    • Calculate the percentage of total radiolabel released per fraction.

    • Plot the drug-induced release as a percentage of the total incorporated radioactivity against the drug concentration to determine the EC₅₀ value.

In Vivo Behavioral Assessment in Rodents

The following protocols are adapted from studies on related compounds and can be applied to assess the behavioral effects of this compound in rats or mice.

1. Locomotor Activity

  • Apparatus: Open field arena equipped with photobeam sensors or video tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the data in time bins to observe the onset, peak, and duration of this compound's effects on locomotor activity.

2. Drug Discrimination

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Train rats to discriminate between saline and a known psychoactive compound (e.g., MDMA or d-amphetamine) to receive a food reward.

    • Once stable discrimination is achieved, administer various doses of this compound and observe on which lever the rats respond.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound to determine if it generalizes to the training drug.

3. Conditioned Place Preference (CPP)

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning: On day 1, allow animals to freely explore both chambers to determine any initial preference.

    • Conditioning: For 6-8 days, on alternating days, administer this compound and confine the animal to one chamber, and on the other days, administer vehicle and confine the animal to the other chamber.

    • Post-conditioning: On the test day, allow the animals to freely explore both chambers with no drug administration.

  • Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test and compare it to the pre-conditioning baseline to assess the rewarding or aversive properties of this compound.

Neurotoxicity Assessment

This protocol outlines a method to assess the potential for this compound to cause serotonergic neurotoxicity.

Procedure:

  • Administer a high-dose regimen of this compound (e.g., 20 mg/kg, twice daily for 4 days) to one group of rats and saline to a control group.

  • After a washout period (e.g., 2 weeks or longer), euthanize the animals and dissect brain regions of interest (e.g., hippocampus, striatum, cortex).

  • Histological Analysis:

    • Process the brain tissue for immunohistochemical staining of serotonin (5-HT) and the serotonin transporter (SERT).

    • Quantify the density of 5-HT and SERT-immunoreactive fibers using microscopy and image analysis software.

  • Biochemical Analysis:

    • Measure the tissue content of 5-HT and its major metabolite, 5-HIAA, using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Cardiovascular Safety Pharmacology

This protocol provides a framework for assessing the cardiovascular effects of this compound in conscious, freely moving rats using telemetry.

Apparatus:

  • Implantable telemetry transmitters capable of measuring blood pressure, heart rate, and electrocardiogram (ECG).

  • Telemetry receiving and data acquisition system.

Procedure:

  • Surgically implant telemetry transmitters in rats and allow for a recovery period of at least one week.

  • Record baseline cardiovascular parameters for at least 24 hours before drug administration.

  • Administer a range of doses of this compound or vehicle.

  • Continuously monitor and record blood pressure, heart rate, and ECG for a specified period (e.g., 24 hours) post-administration.

Data Analysis:

  • Analyze changes in systolic and diastolic blood pressure, and heart rate from baseline.

  • Examine ECG waveforms for any abnormalities, including changes in PR, QRS, and QT intervals.

  • A human study showed that this compound increased blood pressure similarly to 125 mg of MDMA but did not affect heart rate or body temperature[1][2].

Visualizations

Signaling Pathway of this compound

MDAI_Signaling_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Enters presynaptic neuron via SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits VMAT2 Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Reverses transport direction (efflux) Serotonin_Vesicle Serotonin Vesicle Cytoplasmic_Serotonin Cytoplasmic Serotonin Serotonin_Vesicle->Cytoplasmic_Serotonin Increased leakage Cytoplasmic_Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Serotonin->Postsynaptic_Receptor Increased binding Therapeutic_Effects Potential Therapeutic Effects (e.g., anxiolysis, mood enhancement) Postsynaptic_Receptor->Therapeutic_Effects

Experimental Workflow for In Vivo Behavioral Studies

Behavioral_Workflow cluster_acclimation Acclimation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Dosing This compound or Vehicle Administration (i.p. injection) Acclimation->Dosing Locomotor Locomotor Activity (Open Field) Dosing->Locomotor Discrimination Drug Discrimination (Operant Chamber) Dosing->Discrimination CPP Conditioned Place Preference (CPP Apparatus) Dosing->CPP Data_Collection Automated Data Collection Locomotor->Data_Collection Discrimination->Data_Collection CPP->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

Caption: Workflow for rodent behavioral experiments with this compound.

Logical Relationship for Neurotoxicity Assessment

Neurotoxicity_Assessment High_Dose_this compound High-Dose this compound Administration Potential_Metabolites Formation of Potentially Toxic Metabolites High_Dose_this compound->Potential_Metabolites Oxidative_Stress Increased Oxidative Stress Potential_Metabolites->Oxidative_Stress Axon_Terminal_Damage Serotonergic Axon Terminal Damage Oxidative_Stress->Axon_Terminal_Damage Reduced_SERT_Density Reduced SERT Density (Immunohistochemistry) Axon_Terminal_Damage->Reduced_SERT_Density Reduced_5HT_Levels Reduced 5-HT & 5-HIAA (HPLC-ED) Axon_Terminal_Damage->Reduced_5HT_Levels Neurotoxicity_Conclusion Conclusion on Neurotoxic Potential Reduced_SERT_Density->Neurotoxicity_Conclusion Reduced_5HT_Levels->Neurotoxicity_Conclusion

References

Troubleshooting & Optimization

Overcoming MDAI solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5,6-Methylenedioxy-2-aminoindane (MDAI) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately lipophilic compound and, as a result, has limited solubility in water.[1] Its solubility is significantly better in organic solvents. It exhibits high solubility in dimethyl sulfoxide (DMSO), good solubility in methanol, and moderate solubility in ethanol.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. It shows increased solubility in acidic conditions because the primary amine group becomes protonated, forming more water-soluble salts, such as the hydrochloride salt.[1] Conversely, in basic conditions, this compound is less soluble and may precipitate out of solution as a free base.[1]

Q3: Is there a preferred salt form of this compound for in vitro studies?

A3: For improved handling and solubility in aqueous solutions, the hydrochloride salt of this compound is commonly used.[1] This form takes advantage of the increased solubility of the protonated amine group in acidic to neutral aqueous solutions.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: Direct dissolution in aqueous cell culture medium is not recommended due to this compound's limited water solubility. This can lead to precipitation and inaccurate concentrations in your experiments. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Troubleshooting Guides

Issue: Precipitate forms when adding this compound stock solution to aqueous buffers or media.
  • Cause 1: Solvent Shock. The rapid dilution of a concentrated organic stock solution in an aqueous buffer can cause the compound to precipitate out, a phenomenon known as "solvent shock."

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Prepare a less concentrated stock solution of this compound in your chosen organic solvent.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium.

    • Vortexing During Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and dispersion.

    • Warming the Aqueous Solution: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help to increase the solubility of the compound upon addition, but be mindful of the temperature stability of other components in your medium.

  • Cause 2: pH of the Final Solution. The final pH of your experimental solution may be in a range where this compound has lower solubility.

  • Troubleshooting Steps:

    • Check Final pH: Measure the pH of your final solution after adding the this compound stock.

    • Adjust pH: If the pH is neutral to basic, consider adjusting it to a slightly more acidic pH if your experimental protocol allows. This can help to keep the this compound in its more soluble protonated form.

Issue: Inconsistent results in cell-based assays.
  • Cause: Incomplete Dissolution or Precipitation Over Time. If this compound is not fully dissolved or precipitates out of solution during the course of the experiment, the actual concentration exposed to the cells will be lower than intended and may vary between wells or experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, carefully inspect your stock and working solutions for any signs of precipitation. Hold the vial or plate up to a light source.

    • Sonication: Briefly sonicate your stock solution before making dilutions to help break up any small, unseen aggregates.

    • Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment to minimize the risk of precipitation over time.

    • Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test with your specific medium and final concentration to ensure the compound remains in solution under your experimental conditions (e.g., temperature, CO2 levels).

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
WaterLimited[1]
Dimethyl Sulfoxide (DMSO)High[1]
MethanolGood[1]
EthanolModerate[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder (preferably the hydrochloride salt for better aqueous compatibility) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Sterilization: If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

  • Final Mixing: Gently invert the container of the final working solution several times to ensure homogeneity.

  • Application: Use the freshly prepared working solution immediately for your in vitro experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve filtrate 4. Filter Sterilize (0.22 µm) dissolve->filtrate store 5. Aliquot and Store at -20°C filtrate->store thaw 6. Thaw Stock Aliquot store->thaw For each experiment dilute 8. Add Stock to Medium (while vortexing) thaw->dilute warm_medium 7. Warm Cell Culture Medium warm_medium->dilute use 9. Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship Relationship Between pH and this compound Solubility cluster_conditions Relationship Between pH and this compound Solubility cluster_form Relationship Between pH and this compound Solubility cluster_solubility Relationship Between pH and this compound Solubility acidic Acidic Conditions (Low pH) protonated Protonated this compound (Salt Form) acidic->protonated Favors basic Basic Conditions (High pH) free_base Free Base this compound basic->free_base Favors high_sol Increased Aqueous Solubility protonated->high_sol Leads to low_sol Decreased Aqueous Solubility (Precipitation Risk) free_base->low_sol Leads to

Caption: How pH influences the chemical form and solubility of this compound.

signaling_pathway Simplified this compound Mechanism of Action presynaptic Presynaptic Serotonergic Neuron synapse Synaptic Cleft presynaptic->synapse 5-HT Release postsynaptic Postsynaptic Neuron sert Serotonin Transporter (SERT) synapse->sert 5-HT Reuptake receptor 5-HT Receptors synapse->receptor Increased 5-HT Concentration serotonin Serotonin (5-HT) sert->presynaptic This compound This compound This compound->sert Inhibits receptor->postsynaptic Signal Transduction

Caption: this compound inhibits the serotonin transporter (SERT).

References

Technical Support Center: Optimizing MDAI Dosage for Animal Stress Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5,6-Methylenedioxy-2-aminoindane (MDAI) in animal models to investigate its potential for stress reduction. The following information is intended to support the design and execution of experiments aimed at determining an optimal dosage of this compound that minimizes stress in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (5,6-Methylenedioxy-2-aminoindane) is a psychoactive compound that primarily acts as a selective serotonin and norepinephrine releasing agent, with a less pronounced effect on dopamine release compared to MDMA. By increasing the extracellular levels of serotonin and norepinephrine, this compound can influence mood and stress responses.

Q2: What is the primary challenge in using this compound to reduce animal stress?

A2: A primary challenge is the lack of established dose-response data specifically for the anxiolytic (stress-reducing) effects of this compound in common animal models of anxiety. Much of the existing research focuses on the substance's stimulant or toxic effects at higher doses. Therefore, researchers must conduct careful dose-finding studies to identify a therapeutic window for stress reduction.

Q3: How do I determine a starting dose for my this compound experiments?

A3: Given the limited specific data on this compound's anxiolytic properties, a conservative approach is recommended. As an analog of MDMA, initial pilot studies could explore a low dose range, potentially starting from 0.3 mg/kg and cautiously escalating. It is crucial to monitor for any adverse effects, such as excessive locomotor depression or signs of serotonin syndrome.

Q4: What are the signs of overdose or toxicity to watch for in rodents?

A4: In rats, a lethal dose (LD50) for subcutaneous injection of this compound has been reported as 28.33 mg/kg. Signs of toxicity can include tremors, hyperthermia, and symptoms consistent with serotonin syndrome. Close monitoring of the animals' physiological state and behavior is essential during and after drug administration.

Q5: What are the most appropriate behavioral tests to assess the effects of this compound on anxiety?

A5: The elevated plus maze (EPM) and the light-dark box test are widely used and validated models for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the EPM and the light compartment of the light-dark box.

Q6: How can I measure the physiological stress response to this compound?

A6: Physiological stress can be assessed by measuring biomarkers such as plasma corticosterone levels. A reduction in corticosterone levels following this compound administration in a stressful situation would suggest a stress-reducing effect. Other physiological parameters to monitor include heart rate and body temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral change after this compound administration. - Dosage too low: The administered dose may be insufficient to elicit an anxiolytic effect.- Individual animal variability: There can be significant individual differences in drug response.- Conduct a dose-response study: Test a range of doses to identify an effective concentration.- Increase sample size: A larger group of animals can help to account for individual variability.
Animals show signs of sedation or motor impairment. - Dosage too high: The dose may be causing sedative effects that interfere with behavioral testing.- Interaction with other factors: Environmental or experimental conditions could be potentiating the drug's effects.- Reduce the dosage: Titrate down to a dose that does not cause significant motor impairment.- Review experimental protocol: Ensure that other variables are not confounding the results.
Conflicting results between behavioral and physiological measures. - Different aspects of stress response: Behavioral and physiological responses to stress are not always perfectly correlated.- Timing of measurements: The time course of behavioral and physiological changes may differ.- Use a multi-faceted approach: Combine behavioral observations with multiple physiological markers for a more comprehensive assessment.- Optimize timing: Conduct a time-course study to determine the peak effects of this compound on both behavioral and physiological parameters.
High variability in corticosterone levels. - Circadian rhythm: Corticosterone levels naturally fluctuate throughout the day.- Stress of sample collection: The blood collection procedure itself can elevate corticosterone levels.- Standardize collection time: Collect all samples at the same time of day to minimize circadian effects.- Use minimally invasive techniques: Employ techniques like tail-nick sampling or use of indwelling catheters to reduce handling stress.

Data Presentation

Table 1: Summary of Reported this compound Dosages and Effects in Rodents

Dosage (mg/kg) Route of Administration Animal Model Observed Effects Reference
3 - 30IntraperitonealMiceDepressed locomotor activity.[1]
0.3 - 10IntraperitonealMiceProduced conditioned place preference.[1]
100IntraperitonealMiceLethal dose in 8/8 mice.[1]
28.33SubcutaneousRatsLD50 (Lethal dose for 50% of animals).

Note: The table summarizes data from studies focused on locomotor activity and toxicity, not anxiolytic effects. This data should be used as a reference for dose selection in pilot studies for anxiety research.

Experimental Protocols

Protocol 1: this compound Administration (Oral Gavage)
  • Preparation of this compound Solution:

    • Dissolve this compound hydrochloride in sterile saline (0.9% NaCl) to the desired concentration.

    • The vehicle (saline) alone should be used for the control group.

  • Animal Handling:

    • Gently restrain the rodent.

    • For mice, hold the animal by the scruff of the neck to immobilize the head.

    • For rats, hold the animal firmly by the skin on its back.

  • Gavage Procedure:

    • Measure the correct volume of the this compound solution based on the animal's body weight.

    • Use a flexible feeding tube of appropriate size for the animal.

    • Gently insert the tube into the esophagus and down to the stomach. Do not force the tube.

    • Slowly administer the solution.

    • Carefully remove the tube and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or adverse reactions for at least one hour post-administration.

Protocol 2: Elevated Plus Maze (EPM) Test
  • Apparatus:

    • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Measure the time spent in the open arms and the closed arms.

    • Count the number of entries into the open and closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 3: Light-Dark Box Test
  • Apparatus:

    • A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a 10-minute period.

    • Record the session with a video camera.

  • Data Analysis:

    • Measure the time spent in the light compartment.

    • Count the number of transitions between the two compartments.

    • An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Protocol 4: Plasma Corticosterone Measurement
  • Blood Sample Collection:

    • Collect blood samples at a consistent time of day to minimize variability due to circadian rhythms.

    • Use a low-stress method for blood collection, such as tail-nick or saphenous vein puncture.

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • Corticosterone Assay:

    • Use a commercially available corticosterone ELISA or RIA kit to measure the concentration of corticosterone in the plasma samples.

    • Follow the manufacturer's instructions for the assay.

  • Data Analysis:

Mandatory Visualizations

Experimental_Workflow cluster_acclimation Acclimation cluster_treatment Treatment Groups cluster_testing Behavioral & Physiological Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Control Control Group (Vehicle) Acclimation->Control Random Assignment MDAI_Low This compound Low Dose Acclimation->MDAI_Low Random Assignment MDAI_Mid This compound Mid Dose Acclimation->MDAI_Mid Random Assignment MDAI_High This compound High Dose Acclimation->MDAI_High Random Assignment EPM Elevated Plus Maze Control->EPM 30 min post-injection MDAI_Low->EPM 30 min post-injection MDAI_Mid->EPM 30 min post-injection MDAI_High->EPM 30 min post-injection LDB Light-Dark Box EPM->LDB 24h later CORT Corticosterone Assay LDB->CORT Immediately after LDB Analysis Statistical Analysis (e.g., ANOVA) CORT->Analysis

Caption: Experimental workflow for assessing this compound's anxiolytic effects.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT (Serotonin Transporter) This compound->SERT Blocks NET NET (Norepinephrine Transporter) This compound->NET Blocks VMAT2 VMAT2 This compound->VMAT2 Reverses Serotonin_Vesicle Serotonin Vesicle Norepinephrine_Vesicle Norepinephrine Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake (inhibited) Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A) Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake (inhibited) Adrenergic_Receptor Adrenergic Receptors (e.g., α2A) Norepinephrine->Adrenergic_Receptor Binds Anxiolytic_Effect Anxiolytic Effect (Stress Reduction) Serotonin_Receptor->Anxiolytic_Effect Leads to Adrenergic_Receptor->Anxiolytic_Effect Contributes to

References

Technical Support Center: 5,6-Methylenedioxy-2-aminoindane (MDAI) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for informational purposes only. The synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI) and its analogs should only be conducted in a legally authorized and appropriately equipped laboratory setting by trained professionals, in strict compliance with all applicable laws and regulations. This document does not endorse or encourage the illicit production of controlled substances.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 5,6-Methylenedioxy-2-aminoindane (this compound), with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce 5,6-Methylenedioxy-2-aminoindane (this compound)?

A1: The most frequently cited synthetic pathway for this compound commences with 3-(3,4-methylenedioxyphenyl)propionic acid. This route involves three primary stages:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the starting material to form 5,6-methylenedioxy-1-indanone.

  • Nitrosation: Reaction of the indanone intermediate with a nitrosating agent to yield 2-hydroxyimino-5,6-methylenedioxy-1-indanone.

  • Reduction: Conversion of the hydroxyimino intermediate to the final product, 5,6-methylenedioxy-2-aminoindane, typically through catalytic hydrogenation.

Q2: My final product is a brownish color instead of a white crystalline solid. What are the likely impurities?

A2: A brown discoloration in the final product often indicates the presence of impurities. These can arise from several sources, including incomplete reactions, side reactions, or degradation of intermediates. In syntheses of related compounds, colored impurities can result from oxidation or polymerization of phenolic byproducts if the methylenedioxy group is inadvertently cleaved. Inadequate purification of the intermediates, particularly the 1-indanone, can also carry colored impurities through to the final product.

Q3: I am experiencing low yields in the final reduction step. What are the potential causes and solutions?

A3: Low yields in the catalytic hydrogenation of the 2-hydroxyimino-1-indanone intermediate can be attributed to several factors:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quality. Using a fresh, high-quality catalyst is crucial.

  • Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reaction. Ensure the reaction vessel is properly sealed and pressurized according to the protocol.

  • Presence of Catalyst Poisons: Certain functional groups or impurities from previous steps can poison the catalyst. Thorough purification of the hydroxyimino ketone is essential.

  • Side Reactions: Under certain conditions, side reactions such as the formation of secondary amines can occur, reducing the yield of the primary amine.

Q4: Can alternative reducing agents be used for the final step?

A4: While catalytic hydrogenation is a common method for the reduction of oximes and hydroxyimino ketones, other reducing agents can be employed. However, the choice of reducing agent can significantly impact the reaction's selectivity and yield. For instance, metal hydrides like sodium borohydride may not be effective for this transformation under standard conditions. More potent reducing agents could potentially lead to over-reduction or other side reactions. Any deviation from established protocols should be carefully evaluated and optimized.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 5,6-Methylenedioxy-1-indanone
Potential Cause Troubleshooting Steps
Incomplete reaction- Ensure the 3-(3,4-methylenedioxyphenyl)propionic acid is completely dissolved before adding the cyclizing agent.- Verify the quality and reactivity of the Friedel-Crafts catalyst (e.g., polyphosphoric acid, Eaton's reagent).- Extend the reaction time or moderately increase the reaction temperature, monitoring for potential side product formation.
Side reactions- Maintain strict temperature control as overheating can lead to charring and byproduct formation.- Use a high-purity starting material to avoid side reactions from impurities.
Difficult work-up- Ensure complete neutralization of the acidic catalyst during work-up to prevent product loss in the aqueous phase.- Use an appropriate organic solvent for efficient extraction of the indanone.
Problem 2: Poor Yield or Incomplete Formation of 2-Hydroxyimino-5,6-methylenedioxy-1-indanone
Potential Cause Troubleshooting Steps
Inefficient nitrosation- Ensure the nitrosating agent (e.g., isoamyl nitrite) is fresh and has been stored correctly.- The reaction is often acid-catalyzed; verify the concentration and addition rate of the acid catalyst (e.g., HCl).- Maintain the recommended reaction temperature, as the reaction can be exothermic.
Product precipitation issues- If the product is expected to precipitate, ensure the solvent volume is appropriate to allow for efficient filtration.- Cool the reaction mixture sufficiently to maximize crystallization and recovery.
Instability of the intermediate- The hydroxyimino ketone may be unstable under certain conditions. Process the material to the next step promptly or store it under inert gas at a low temperature.
Problem 3: Inefficient Reduction to 5,6-Methylenedioxy-2-aminoindane
Potential Cause Troubleshooting Steps
Catalyst poisoning- Thoroughly purify the 2-hydroxyimino-1-indanone intermediate to remove any residual acids or other impurities that could inhibit the catalyst.- Use a higher loading of the Pd/C catalyst.
Formation of secondary amines- The formation of diindanylamine as a byproduct can be suppressed by conducting the reduction in the presence of a base, such as sodium hydroxide or sodium methylate. However, this requires careful optimization to avoid other side reactions.
Incomplete reaction- Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.- Increase the hydrogen pressure within the safe limits of the reaction apparatus.- Extend the reaction time.
Product isolation- The final product is an amine and is typically isolated as a hydrochloride salt. Ensure the pH is appropriately adjusted during the work-up to facilitate extraction and precipitation of the salt.- Use a suitable solvent for the crystallization of the hydrochloride salt to achieve high purity and yield.

Experimental Workflow and Methodologies

A general experimental workflow for the synthesis of 5,6-Methylenedioxy-2-aminoindane is depicted below. It is imperative to consult detailed experimental procedures from peer-reviewed literature or patents for specific reagent quantities, reaction conditions, and safety precautions.

experimental_workflow cluster_step1 Step 1: Indanone Formation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Reduction & Purification start 3-(3,4-Methylenedioxyphenyl) propionic Acid reagent1 Cyclizing Agent (e.g., PPA) indanone 5,6-Methylenedioxy-1-indanone start->indanone reagent1->indanone Friedel-Crafts Acylation reagent2 Nitrosating Agent (e.g., Isoamyl Nitrite) oxime 2-Hydroxyimino-5,6- methylenedioxy-1-indanone indanone->oxime reagent2->oxime Nitrosation reagent3 Reducing Agent (e.g., H2, Pd/C) mdai_base This compound Freebase oxime->mdai_base reagent3->mdai_base Reduction hcl HCl mdai_hcl This compound Hydrochloride (Final Product) mdai_base->mdai_hcl hcl->mdai_hcl Salt Formation & Crystallization

Experimental workflow for the synthesis of this compound.

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_flow decision decision start Low Overall Yield check_step1 Analyze Yield of 5,6-Methylenedioxy-1-indanone start->check_step1 step1_ok Yield > 80%? check_step1->step1_ok troubleshoot_step1 Troubleshoot Step 1: - Check cyclizing agent - Optimize temperature/time - Improve work-up step1_ok->troubleshoot_step1 No check_step2 Analyze Yield of 2-Hydroxyimino Intermediate step1_ok->check_step2 Yes troubleshoot_step1->check_step1 step2_ok Yield > 70%? check_step2->step2_ok troubleshoot_step2 Troubleshoot Step 2: - Use fresh nitrosating agent - Check acid catalyst - Optimize temperature step2_ok->troubleshoot_step2 No check_step3 Analyze Yield and Purity of Final Product step2_ok->check_step3 Yes troubleshoot_step2->check_step2 step3_ok Purity & Yield OK? check_step3->step3_ok troubleshoot_step3 Troubleshoot Step 3: - Use fresh catalyst - Check H2 pressure - Purify intermediate - Optimize purification step3_ok->troubleshoot_step3 No end Successful Synthesis step3_ok->end Yes troubleshoot_step3->check_step3

Logical troubleshooting flow for this compound synthesis.

Technical Support Center: MDAI (5,6-methylenedioxy-2-aminoindane)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of MDAI to prevent its degradation. The following information is based on the chemical properties of aminoindanes and general best practices for handling research chemicals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound, or 5,6-methylenedioxy-2-aminoindane, is a research chemical belonging to the aminoindane class. Its structure is related to other psychoactive compounds like MDMA.[1][2] The key features of its structure are the aminoindane core and the methylenedioxy group, which can be susceptible to degradation.

Q2: What are the primary factors that can cause this compound to degrade?

A2: Based on the structure of this compound and general chemical principles, the primary factors contributing to degradation are:

  • Oxidation: The amine group and the electron-rich methylenedioxy ring are susceptible to oxidation from atmospheric oxygen. This can be accelerated by light and heat.

  • Moisture/Hydrolysis: Similar compounds, like 2-aminoindane hydrochloride, are known to be hygroscopic (absorb moisture from the air).[3] Absorbed moisture can lead to hydrolysis or facilitate other degradation reactions.

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradation pathways, particularly oxidation.

  • High Temperatures: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal decomposition can lead to the release of irritating gases.[3]

  • Chemical Incompatibility: Contact with strong oxidizing agents or strong acids can cause rapid decomposition.[3]

Q3: How can I visually identify if my this compound sample has degraded?

A3: While analytical testing is the only definitive way to assess purity, visual signs of degradation may include:

  • Color Change: A pure sample of this compound is typically a white or off-white powder.[1] The development of a yellow, brown, or pinkish hue can indicate the formation of degradation products, often due to oxidation.

  • Change in Texture: Clumping or the appearance of a sticky or oily consistency can suggest the absorption of moisture.

  • Odor: The development of any unusual or strong chemical odor may also be a sign of decomposition.

Q4: What are the ideal storage conditions for long-term stability of this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures are crucial. Storage at -20°C is recommended for long-term stability. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: An inert atmosphere is ideal. Storing under argon or nitrogen will displace oxygen and prevent oxidation.

  • Light: Protect from all light sources. Use an amber or opaque vial.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments that could be related to this compound degradation.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound stock solution or solid sample, leading to a lower effective concentration and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the purity of your this compound sample using an appropriate analytical method such as HPLC-UV, LC-MS, or GC-MS.

    • Prepare Fresh Solutions: Always prepare fresh solutions for your experiments from the solid stock. Avoid using old solutions.

    • Review Storage: Confirm that your storage conditions for both solid this compound and solutions are optimal (see FAQs).

Problem 2: My solid this compound has changed color (e.g., turned yellow/brown).

  • Possible Cause: This is a strong indicator of oxidative degradation.

  • Troubleshooting Steps:

    • Do Not Use: For sensitive quantitative experiments, it is highly recommended to discard the discolored sample.

    • Purification (Advanced): If the material is valuable and you have the expertise, you may consider re-purification (e.g., recrystallization or column chromatography), followed by analytical confirmation of purity.

    • Improve Storage: For future samples, ensure storage under an inert gas (argon or nitrogen) and protected from light.

Problem 3: My this compound sample appears clumpy or wet.

  • Possible Cause: The sample has absorbed moisture from the air (hygroscopic).[3]

  • Troubleshooting Steps:

    • Dry the Sample: The sample can be dried under a high vacuum in a desiccator.

    • Verify Purity: After drying, the purity should be re-assessed as the absorbed moisture may have initiated hydrolysis.

    • Enhance Protection: Store the material in a desiccator or a dry box, and ensure the container is sealed tightly with parafilm or a high-quality cap.

Quantitative Data Summary

While specific public data on the degradation rates of this compound is limited, the following table summarizes the recommended storage conditions and the associated risks of deviation, based on the chemical properties of aminoindanes.

Storage ParameterRecommended ConditionHigh-Risk ConditionPotential Degradation Pathway
Temperature -20°C (Long-term) 2-8°C (Short-term)Room Temperature (20-25°C) or higherAccelerated Oxidation, Hydrolysis
Atmosphere Inert Gas (Argon, Nitrogen)Ambient Air (contains ~21% Oxygen)Oxidation of amine and methylenedioxy groups
Light In the dark (Amber Vial)Exposure to UV or ambient lightPhotodegradation, free-radical formation
Moisture Dry / DesiccatedHigh Humidity (>60% RH)Hydrolysis, clumping, facilitation of other reactions

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method for assessing the stability of an this compound sample under specific storage conditions.

1. Objective: To determine the purity of an this compound sample over time when stored under defined conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate or acetate buffer)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

  • Analytical column (e.g., C18 reverse-phase)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Environmental chambers or ovens set to desired temperatures.

3. Methodology:

  • Time Point Zero (T=0) Analysis:

    • Accurately weigh a small amount of the this compound sample.

    • Prepare a stock solution of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Develop an HPLC method capable of separating the parent this compound peak from potential degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Inject the T=0 sample and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks (Area % method). This is the initial purity baseline.

  • Sample Storage:

    • Aliquot the this compound solid into several vials for destructive testing at each time point.

    • Place the vials under the desired stress conditions (e.g., 40°C/75% RH for accelerated stability, 25°C/60% RH for long-term, and a control at -20°C).

    • Protect one set of samples from light at each condition to assess thermal stability alone, and expose another set to controlled UV/Vis light to assess photostability.

  • Subsequent Time Points (e.g., T=1 week, 1 month, 3 months):

    • At each time point, retrieve a vial from each storage condition.

    • Prepare a sample solution at the same concentration as the T=0 sample.

    • Analyze the sample using the same HPLC method.

    • Compare the chromatogram to the T=0 data. Look for:

      • A decrease in the area of the main this compound peak.

      • The appearance of new peaks, which represent degradation products.

    • Calculate the purity at each time point and report the percentage loss of the active compound.

4. Data Analysis:

  • Plot the purity of this compound (%) versus time for each storage condition.

  • Identify and, if possible, characterize any major degradation products using LC-MS by observing their mass-to-charge ratio.

Visualizations

MDAI_Troubleshooting_Workflow start Suspected this compound Degradation obs What is the primary observation? start->obs res Inconsistent Experimental Results obs->res Analytical color Visual Change (Color, Texture) obs->color Physical check_purity Action: Re-assess sample purity using HPLC or LC-MS. res->check_purity discard Recommendation: Discard discolored/clumped sample for quantitative experiments. color->discard review_storage Action: Review storage conditions (Temp, Light, Moisture). check_purity->review_storage improve_storage Action: Improve future storage (Inert gas, Desiccator). discard->improve_storage

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Addressing Batch-to-Batch Variability of MDAI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-methylenedioxy-2-aminoindane (MDAI). The information provided aims to address potential issues arising from batch-to-batch variability during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5,6-methylenedioxy-2-aminoindane) is a synthetic compound belonging to the aminoindane class. It is structurally related to MDMA and acts as a selective serotonin and norepinephrine releasing agent (SNRA). By interacting with the serotonin transporter (SERT) and norepinephrine transporter (NET), this compound induces the release of these neurotransmitters from presynaptic neurons and inhibits their reuptake, leading to increased extracellular concentrations.

Q2: What are the potential sources of batch-to-batch variability in this compound?

A2: Batch-to-batch variability of this compound can arise from several factors during its synthesis and purification. These include:

  • Presence of Impurities: The synthesis of this compound can result in various impurities, including starting materials, reagents, byproducts, and isomers. The type and concentration of these impurities can differ between batches.

  • Isomeric Purity: The synthesis may produce positional isomers, such as 4,5-methylenedioxy-2-aminoindane (4,5-MDAI), which can be difficult to separate and may have different pharmacological profiles.

  • Polymorphism: Different crystalline forms (polymorphs) of the this compound salt may be produced, which can affect its solubility and bioavailability.

  • Residual Solvents and Reagents: Incomplete removal of solvents and reagents used during synthesis and purification can lead to their presence in the final product.

Q3: How can I assess the quality and purity of a new batch of this compound?

A3: It is crucial to perform a comprehensive analysis of each new batch of this compound before conducting experiments. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify the percentage of the main component versus impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique helps in identifying the molecular weight of the main compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and can be used to confirm its identity and detect structural isomers and other impurities.

  • Elemental Analysis: To confirm the empirical formula of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Biological Activity

Symptoms:

  • Reduced or enhanced potency (EC50/IC50 values) compared to previous batches.

  • Unexpected off-target effects.

  • High variability in experimental replicates.

Potential Causes:

  • Presence of active impurities: The batch may contain impurities that are also biologically active, leading to an altered pharmacological profile.

  • Incorrect quantification of the compound: The stated concentration of the this compound solution may be inaccurate due to impurities or degradation.

  • Degradation of the compound: this compound may have degraded during storage, leading to a loss of potency.

Troubleshooting Steps:

StepActionRationale
1 Re-verify Purity and Identity Use analytical techniques like HPLC, LC-MS, and NMR to confirm the purity and identity of the this compound batch. Compare the results with the certificate of analysis provided by the supplier.
2 Assess for Isomeric Impurities Pay close attention to the potential presence of positional isomers, such as 4,5-MDAI, which may have different bioactivity. Derivatization techniques followed by GC-MS analysis can aid in their separation and identification.
3 Prepare Fresh Solutions Prepare fresh stock and working solutions from the solid compound. Use a calibrated balance and high-purity solvents.
4 Perform a Dose-Response Curve Conduct a full dose-response experiment to determine the EC50 or IC50 of the new batch and compare it to the values obtained with previous batches.
5 Evaluate Stability Assess the stability of this compound in your experimental buffer and storage conditions. This can be done by analyzing the compound's purity over time using HPLC.
Issue 2: Poor Solubility or Precipitation in Experimental Media

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Precipitation is observed in stock solutions or experimental media.

Potential Causes:

  • Different salt form or polymorph: The batch may be a different salt form or crystalline structure with lower solubility.

  • Presence of insoluble impurities: The batch may contain impurities that are not soluble in the chosen solvent.

  • Incorrect pH of the solution: The solubility of aminoindanes can be pH-dependent.

Troubleshooting Steps:

StepActionRationale
1 Verify Salt Form Check the certificate of analysis for the specified salt form (e.g., hydrochloride, fumarate).
2 Adjust pH Try adjusting the pH of the solvent to improve solubility. For amine salts, a slightly acidic pH may be beneficial.
3 Use a Different Solvent If possible, try a different solvent for the stock solution. Ensure the chosen solvent is compatible with your experimental system.
4 Sonication and Gentle Warming Use sonication or gentle warming to aid dissolution. Be cautious with warming as it may degrade the compound.
5 Filter the Solution If insoluble material is suspected to be an impurity, you can filter the solution through a 0.22 µm filter before use. Note that this may alter the effective concentration of the dissolved compound.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an this compound sample. The specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 285 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound sample as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: In Vitro Monoamine Release Assay

This protocol describes a general method to assess the functional activity of this compound by measuring its ability to induce the release of monoamines from cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound test solutions at various concentrations

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in a 24-well plate and allow them to adhere overnight.

  • Radioligand Loading:

    • Wash the cells with assay buffer.

    • Incubate the cells with the respective [³H]-monoamine (e.g., 10 nM [³H]-Serotonin for SERT-expressing cells) for 30-60 minutes at 37°C to allow for uptake.

  • Wash: Wash the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.

  • Initiate Release:

    • Add assay buffer containing different concentrations of this compound to the wells.

    • Incubate for 10-30 minutes at 37°C.

  • Collect Supernatant: Carefully collect the supernatant from each well, which contains the released [³H]-monoamine.

  • Cell Lysis: Lyse the remaining cells in each well with a lysis buffer (e.g., 1% SDS) to determine the amount of radioligand remaining in the cells.

  • Scintillation Counting: Add the supernatant and cell lysate samples to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-monoamine released for each this compound concentration.

    • Plot the percentage of release against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_0 Batch Qualification cluster_1 Troubleshooting new_batch Receive New this compound Batch analytical_chem Analytical Chemistry (HPLC, LC-MS, NMR) new_batch->analytical_chem functional_assay Functional Assay (e.g., Monoamine Release) new_batch->functional_assay compare Compare to Previous Batches/ Specifications analytical_chem->compare functional_assay->compare accept Accept Batch compare->accept Pass reject Reject Batch compare->reject Fail inconsistent_results Inconsistent Experimental Results investigate Investigate Potential Causes inconsistent_results->investigate purity_issue Purity/Impurity Issue investigate->purity_issue solubility_issue Solubility Issue investigate->solubility_issue degradation_issue Degradation Issue investigate->degradation_issue experimental_error Experimental Error investigate->experimental_error remediate Implement Corrective Actions purity_issue->remediate solubility_issue->remediate degradation_issue->remediate experimental_error->remediate

Logical workflow for qualifying a new batch of this compound and troubleshooting inconsistent results.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake & Promotes Efflux NET NET This compound->NET Inhibits Reuptake & Promotes Efflux Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Serotonin_synapse Serotonin SERT->Serotonin_synapse Reuptake Norepinephrine_cyto Cytosolic Norepinephrine NET->Norepinephrine_cyto Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Reuptake VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Norepinephrine_vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_vesicle Serotonin_vesicle->Serotonin_synapse Exocytosis Norepinephrine_vesicle->Norepinephrine_synapse Exocytosis Serotonin_cyto->VMAT2 Norepinephrine_cyto->VMAT2 Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_synapse->Norepinephrine_receptor Downstream Downstream Signaling (e.g., G-protein activation, second messengers) Serotonin_receptor->Downstream Norepinephrine_receptor->Downstream

Simplified signaling pathway of this compound at a monoaminergic synapse.

Refining analytical methods for MDAI metabolite detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MDAI Metabolite Detection

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the analytical detection of 5,6-Methylenedioxy-2-aminoindane (this compound) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: The main metabolic pathways for this compound identified in rat studies involve oxidative demethylenation, O-methylation, and N-acetylation.[1] These processes result in several metabolites, including 5,6-dihydroxy-2-aminoindane and 5-hydroxy-6-methoxy-2-aminoindane.[1] Minor pathways include hydroxylation at various positions on the molecule.[1] A significant portion of this compound is also excreted unchanged.[1]

Q2: Why is it important to analyze for metabolites of this compound and not just the parent compound?

A2: Synthetic cathinones like this compound can be extensively and rapidly metabolized in the body.[2] Identifying their metabolites can serve as crucial biomarkers, extending the window of detection beyond what is possible by only testing for the parent compound.[2][3]

Q3: What are the most common analytical techniques for this compound and its metabolites?

A3: The most frequently used methods for the identification and quantification of synthetic cathinones and their metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] High-resolution mass spectrometry (HRMS) is also valuable as it allows for retrospective data analysis.[3]

Q4: What biological matrices are typically used for this compound metabolite analysis?

A4: Urine and blood are the primary biological samples used for the detection of synthetic cathinones in both clinical and forensic toxicology.[5] Other matrices that can be analyzed include serum, plasma, hair, and oral fluid.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound metabolites using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Mismatched pH between the mobile phase and the sample diluent.Adjust the pH of the sample diluent to match the mobile phase. For acidic compounds, ensure the diluent is also acidic.
Improperly fitted tubing or connections, creating dead volume.Check all LC connections to ensure they are secure and that tubing is fully seated within the fittings.
Analyte has poor solubility in the mobile phase.Modify the mobile phase composition or the sample solvent to improve solubility.
High Background Noise or Matrix Effects Insufficient sample cleanup, leading to co-elution of interfering substances.Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation.
Contaminated LC system or column.Flush the system with a strong solvent. If contamination persists, it may be necessary to replace the column.
Low Signal Intensity or Poor Sensitivity Suboptimal mass spectrometer source parameters (e.g., temperature, gas flows).Systematically optimize source parameters to maximize the signal for your specific analytes.
Inefficient ionization of the target metabolites.Adjust the mobile phase pH to promote the formation of protonated or deprotonated molecules, depending on the MS polarity.
Sample Carryover Contamination within the autosampler or injection valve.Run several blank injections after a high-concentration sample to assess carryover. Implement a robust needle wash protocol with a strong solvent.
Adsorption of analytes to the analytical column.Use a column with a different stationary phase chemistry or modify the mobile phase to reduce analyte-column interactions.
Irreproducible Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analytical run.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) of Urine for LC-MS/MS Analysis

This protocol is a general guideline for extracting this compound and its metabolites from urine samples. Optimization may be required based on the specific analytes and instrumentation.

  • Sample Pre-treatment:

    • To a 1 mL urine sample, add an internal standard.

    • If analyzing for glucuronidated or sulfated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubate at an elevated temperature.

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic buffer (e.g., acetic acid solution).

    • Elution: Elute the analytes with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following are example starting parameters for an LC-MS/MS method. These will need to be optimized for your specific instrument and target analytes.

Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Multiple Reaction Monitoring (MRM)

Visualizations

MDAI_Metabolism This compound This compound Metabolite1 5,6-dihydroxy-2-aminoindane This compound->Metabolite1 Oxidative Demethylenation Metabolite3 N-acetyl-5,6-methylenedioxy-2-aminoindane This compound->Metabolite3 N-acetylation Metabolite2 5-hydroxy-6-methoxy-2-aminoindane Metabolite1->Metabolite2 O-methylation Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates

Caption: Major metabolic pathways of this compound.

SPE_Workflow start Urine Sample (with Internal Standard) hydrolysis Enzymatic Hydrolysis (Optional) start->hydrolysis condition Condition SPE Cartridge (Methanol, Water) hydrolysis->condition load Load Sample condition->load wash Wash Cartridge (Water, Acidic Buffer) load->wash elute Elute Analytes (Basic Organic Solvent) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow.

References

Strategies to minimize neurotoxic effects of MDAI in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers conducting long-term studies involving 5,6-Methylenedioxy-2-aminoindane (MDAI). It offers troubleshooting advice and frequently asked questions (FAQs) to help minimize potential neurotoxic effects and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

A1: While research specifically on this compound is limited, data from structurally similar compounds like MDMA and other amphetamines suggest three primary mechanisms of concern for neurotoxicity:

  • Oxidative Stress: The metabolism of this compound can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] An imbalance in these molecules can damage neurons through lipid peroxidation, protein oxidation, and DNA damage.[2] Metabolites of related compounds are known to induce significant oxidative stress.[3][4]

  • Excitotoxicity: this compound, like other amphetamines, can cause a significant release of the excitatory neurotransmitter glutamate.[1] Prolonged and excessive glutamate receptor activation can lead to an influx of calcium ions, activating catabolic enzymes and triggering neuronal death.

  • Hyperthermia: Amphetamine-like compounds can induce a rapid increase in body temperature.[1] Hyperthermia can exacerbate both oxidative stress and excitotoxicity, significantly increasing the risk of neurotoxic damage.[1][5]

Q2: How can I monitor for the onset of neurotoxic effects during my long-term study?

A2: Regular monitoring of both biochemical and behavioral markers is crucial.

  • Biochemical Monitoring: Periodically assess markers of oxidative stress and neuronal damage in your animal models. This can include measuring levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and superoxide dismutase (SOD) or glutathione peroxidase (GPx) as markers of the antioxidant response.[6][7]

  • Behavioral Monitoring: Implement a battery of behavioral tests to assess cognitive function, motor skills, and anxiety-like behaviors. Changes in performance can be an early indicator of neurotoxicity.

  • Physiological Monitoring: Continuously monitor core body temperature, especially following this compound administration, to detect any signs of hyperthermia.[5]

A3: A multi-faceted approach is recommended, focusing on dose, temperature, and targeted pharmacological interventions.

  • Dose and Temperature Management: The most straightforward strategies are to use the lowest effective dose of this compound and to maintain a cool and controlled ambient temperature for the animal subjects to prevent hyperthermia.[1][8]

  • Antioxidant Co-administration: The use of antioxidants has been shown to be effective in reducing the neurotoxicity of similar compounds.[1] Consider the co-administration of agents like N-acetylcysteine (NAC), melatonin, or Vitamins C and E.[3][4][8]

  • Pharmacological Adjuncts:

    • SSRIs: Pre-treatment with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine may offer neuroprotection, potentially by reducing the uptake of neurotoxic metabolites into serotonin neurons.[9]

    • Glutamate Receptor Antagonists: While more experimental, the use of NMDA receptor antagonists could theoretically mitigate excitotoxicity.[1] However, these agents have their own potential side effects that need to be carefully considered.

Troubleshooting Guides

Issue 1: Increased Markers of Oxidative Stress

  • Problem: You observe a significant increase in markers like malondialdehyde (MDA) or a depletion of endogenous antioxidants like glutathione (GSH) in your experimental group compared to controls.

  • Potential Cause: This indicates that the dose of this compound is inducing a state of oxidative stress that is overwhelming the endogenous antioxidant defenses.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check your dosage calculations and administration protocol to rule out any errors.

    • Introduce Antioxidant Co-therapy: Implement a protocol for co-administering an antioxidant such as N-acetylcysteine (NAC) or melatonin.[4][8]

    • Reduce this compound Dose: If oxidative stress markers remain high, consider a dose-reduction study to find a concentration that achieves the desired primary effect with minimal neurotoxicity.

    • Assess Temperature: Ensure that the animals are not experiencing hyperthermia, as this can significantly worsen oxidative stress.[1]

Issue 2: Evidence of Neuronal Apoptosis or Degeneration in Post-Mortem Tissue Analysis

  • Problem: Histological examination of brain tissue reveals signs of neuronal death, such as pyknotic nuclei or positive staining for markers of apoptosis (e.g., cleaved caspase-3).

  • Potential Cause: This is a strong indicator of significant neurotoxicity, likely resulting from a combination of oxidative stress and excitotoxicity.

  • Troubleshooting Steps:

    • Immediate Review of Protocol: Halt the current experimental run and conduct a thorough review of your protocol, including dosage, frequency of administration, and environmental conditions.

    • Implement Neuroprotective Pre-treatment: Before restarting the experiment, design a pre-treatment paradigm with a neuroprotective agent. An SSRI like fluoxetine could be a candidate.[9]

    • Refine Dosing Regimen: It is highly likely that the dose and/or frequency of this compound administration is too high for a long-term study. A significant reduction is warranted.[8]

    • Consider a Different Model: If neurotoxicity persists even at low doses, the chosen animal model may be particularly susceptible to the effects of this compound.

Data Presentation: Comparative Effects of Neuroprotective Agents

The following table summarizes hypothetical quantitative data based on findings from related amphetamine compounds, illustrating the potential efficacy of different neuroprotective strategies.

Experimental GroupStriatal Serotonin Levels (% of Control)Hippocampal MDA Levels (nmol/mg protein)Core Body Temperature (°C)
Control100 ± 51.2 ± 0.237.0 ± 0.3
This compound (High Dose)45 ± 84.5 ± 0.739.5 ± 0.5
This compound + NAC75 ± 62.1 ± 0.439.3 ± 0.4
This compound + Fluoxetine85 ± 52.5 ± 0.538.0 ± 0.4
This compound (Low Dose)80 ± 72.0 ± 0.337.5 ± 0.3

Experimental Protocols

Protocol 1: Assessment of Oxidative Stress via Malondialdehyde (MDA) Assay

This protocol outlines the measurement of MDA, a key indicator of lipid peroxidation, in brain tissue.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Rapidly dissect the brain region of interest (e.g., striatum, hippocampus) on ice.

    • Homogenize the tissue in ice-cold RIPA buffer with protease inhibitors.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • MDA Assay (TBARS Method):

    • Add 100 µL of the tissue supernatant to a microcentrifuge tube.

    • Add 500 µL of thiobarbituric acid reactive substances (TBARS) reagent.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes.

    • Centrifuge at 3,000 x g for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA levels using a standard curve generated with a known concentration of MDA.

Protocol 2: Evaluation of Neuronal Viability via Fluoro-Jade Staining

This protocol is used to identify degenerating neurons in brain tissue sections.

  • Tissue Processing:

    • Perfuse the animal with saline followed by 4% paraformaldehyde.

    • Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution.

    • Section the brain into 40 µm coronal sections using a cryostat.

  • Staining Procedure:

    • Mount the sections on gelatin-coated slides.

    • Rehydrate the sections through a series of alcohol dilutions.

    • Incubate the slides in a 0.06% potassium permanganate solution for 15 minutes.

    • Rinse in distilled water.

    • Transfer the slides to a 0.0004% Fluoro-Jade B staining solution for 20 minutes.

    • Rinse thoroughly with distilled water.

    • Dehydrate the slides and coverslip with a non-aqueous mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope with a blue excitation filter.

    • Degenerating neurons will fluoresce bright green.

Visualizations

MDAI_Neurotoxicity_Pathway This compound This compound Administration SERT_DAT SERT/DAT Interaction This compound->SERT_DAT Metabolism Metabolism to Redox-Active Metabolites This compound->Metabolism Hyperthermia Hyperthermia This compound->Hyperthermia Monoamine_Release ↑ Serotonin & Dopamine Release SERT_DAT->Monoamine_Release Glutamate_Release ↑ Glutamate Release SERT_DAT->Glutamate_Release ROS_RNS ↑ Reactive Oxygen/Nitrogen Species (ROS/RNS) Monoamine_Release->ROS_RNS Metabolism->ROS_RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Neuronal_Damage Neuronal Damage / Apoptosis Oxidative_Stress->Neuronal_Damage Hyperthermia->Oxidative_Stress Excitotoxicity Excitotoxicity Hyperthermia->Excitotoxicity Glutamate_Release->Excitotoxicity Excitotoxicity->Neuronal_Damage

Mitigation_Strategies_Workflow Start Start Long-Term this compound Study Monitor Monitor Biochemical & Behavioral Markers Start->Monitor No_Toxicity No Significant Neurotoxicity Detected Monitor->No_Toxicity If Normal Toxicity_Detected Neurotoxicity Detected Monitor->Toxicity_Detected If Abnormal No_Toxicity->Monitor Implement_Strategies Implement Mitigation Strategies Toxicity_Detected->Implement_Strategies Strategy_1 1. Reduce this compound Dose Implement_Strategies->Strategy_1 Strategy_2 2. Add Antioxidant (e.g., NAC) Implement_Strategies->Strategy_2 Strategy_3 3. Control Ambient Temperature Implement_Strategies->Strategy_3 Reassess Re-evaluate Markers Strategy_1->Reassess Strategy_2->Reassess Strategy_3->Reassess Success Continue Study with Revised Protocol Reassess->Success If Improved Failure Consider Major Protocol Revision or Discontinuation Reassess->Failure If No Improvement

References

Technical Support Center: Control Experiments for Validating MDAI Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Methylenedioxy-2-aminoindane (MDAI). The information is designed to assist in the design and execution of control experiments to validate the effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5,6-Methylenedioxy-2-aminoindane) is an entactogen and a member of the aminoindane class of drugs. Its primary mechanism of action is as a selective serotonin and norepinephrine releasing agent (SNRA). It induces the release of these monoamines from presynaptic neurons and also inhibits their reuptake, leading to increased extracellular concentrations. Unlike MDMA, this compound has a significantly lower impact on dopamine release.

Q2: What are the essential in vitro control experiments to validate this compound's mechanism of action?

A2: To validate this compound's mechanism as a monoamine releasing agent, the following in vitro experiments are crucial:

  • Monoamine Transporter Binding Assays: These assays determine the affinity (Ki) of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This is essential to confirm its selectivity for SERT and NET over DAT.

  • Monoamine Transporter Uptake Inhibition Assays: These experiments measure the potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cells expressing the respective transporters.

  • Monoamine Release Assays: These assays directly measure the ability of this compound to evoke the release of pre-loaded radiolabeled or endogenous monoamines from synaptosomes or cultured cells. This is a key experiment to differentiate between a reuptake inhibitor and a releasing agent.

Q3: What are the key in vivo control experiments to validate the effects of this compound?

A3: For in vivo validation, the following control experiments are recommended:

  • Vehicle Control: Administration of the vehicle solution (the solvent in which this compound is dissolved) to a control group of animals is the most fundamental control. This accounts for any effects of the injection procedure or the vehicle itself.

  • Positive Control: Using a well-characterized monoamine releasing agent, such as MDMA or fenfluramine (for serotonin release), as a positive control helps to validate the experimental setup and provides a benchmark for comparing the effects of this compound.

  • Pre-treatment with Selective Antagonists: To confirm that the observed behavioral or physiological effects of this compound are mediated by serotonin and/or norepinephrine systems, animals can be pre-treated with selective antagonists for serotonin or norepinephrine receptors. For example, a 5-HT2A receptor antagonist could be used to see if it blocks specific behavioral effects of this compound.

  • Transporter Knockout/Knockdown Animals: If available, using animals with a genetic knockout or knockdown of SERT or NET can provide definitive evidence for the role of these transporters in mediating the effects of this compound.

Troubleshooting Guides

In Vitro Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in receptor binding assay results. - Inconsistent protein concentration in membrane preparations.- Degradation of radioligand.- Improper washing steps leading to high non-specific binding.- Ensure accurate and consistent protein quantification of membrane preparations using a reliable method (e.g., Bradford or BCA assay).- Aliquot and store radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.- Optimize washing times and buffer volumes to minimize non-specific binding while retaining specific binding.
Low signal-to-noise ratio in monoamine uptake assays. - Low transporter expression in the cell line or synaptosomal preparation.- High background fluorescence/radioactivity.- Suboptimal incubation time or temperature.- Use a cell line with confirmed high-level expression of the target transporter or use freshly prepared, high-quality synaptosomes.- Use appropriate controls (e.g., non-transfected cells or incubation with a known potent inhibitor) to determine background levels and subtract from experimental values.- Optimize incubation time and temperature to maximize specific uptake and minimize non-specific uptake.
This compound appears to be a reuptake inhibitor rather than a releaser in the release assay. - Assay conditions are not optimal for detecting release.- The concentration of this compound used is too low to induce significant release.- Ensure the assay buffer composition and temperature are suitable for transporter-mediated release.- Perform a dose-response curve for this compound to determine the optimal concentration range for inducing release. Compare the potency for release with the potency for uptake inhibition. A true releaser will be more potent at inducing release than inhibiting uptake.
In Vivo Assays
Issue Possible Cause(s) Troubleshooting Steps
No significant behavioral effects observed after this compound administration. - Incorrect dose of this compound.- Inappropriate behavioral assay to detect this compound's effects.- High individual variability in animal response.- Perform a dose-response study to determine the effective dose range of this compound for the chosen behavioral paradigm.- Select behavioral assays that are sensitive to alterations in serotonin and norepinephrine signaling (e.g., tests for social interaction, anxiety, or locomotor activity).- Increase the number of animals per group to increase statistical power and account for individual differences.
High mortality rate in animals at higher doses of this compound. - this compound can induce hyperthermia and serotonin syndrome-like effects at high doses.- Monitor the body temperature of the animals closely after this compound administration.- Consider conducting experiments in a temperature-controlled environment.- Reduce the dose of this compound or use a different route of administration that may have a better safety profile.
Microdialysis probe recovery is low or inconsistent. - Improper probe placement.- Clogging of the dialysis membrane.- Incorrect perfusion flow rate.- Verify the stereotaxic coordinates for probe implantation using histological methods post-experiment.- Ensure the artificial cerebrospinal fluid (aCSF) is filtered and degassed before use to prevent bubbles and clogging. Perform in vitro recovery tests before implantation.- Calibrate the microdialysis pump and ensure a slow, consistent flow rate (typically 0.5-2 µL/min) to allow for efficient diffusion.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) or cells stably expressing human recombinant transporters.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-labeled inhibitors for determining non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Prepare membrane homogenates from the respective brain regions or cells.

  • Perform a protein concentration assay to normalize the amount of membrane protein per tube.

  • In a series of tubes, add a fixed concentration of the appropriate radioligand.

  • Add increasing concentrations of this compound to compete with the radioligand for binding to the transporter.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a selective inhibitor).

  • Incubate the tubes at an appropriate temperature and duration (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the Ki value using competitive binding analysis software (e.g., Prism).

In Vivo Microdialysis for Monoamine Release

Objective: To measure the effect of this compound on extracellular levels of serotonin and norepinephrine in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Microinfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound hydrochloride.

  • Anesthetic and surgical tools.

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

  • Administer this compound (systemically or locally through the probe).

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the concentration of monoamines (serotonin, norepinephrine, and dopamine) and their metabolites in the dialysate samples using HPLC-ED.

  • Express the post-drug monoamine levels as a percentage of the baseline levels.

Quantitative Data

Table 1: Comparative in vitro Potency of this compound and MDMA at Monoamine Transporters

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT/DAT RatioSource
This compound 1081,7602,38022.0Simulated Data
MDMA 3907201,2303.2Simulated Data

*Note: The values presented in this table are simulated based on published literature describing the relative potencies of this compound and MDMA. For precise values, researchers should refer to specific publications that have conducted direct comparative studies.

Visualizations

MDAI_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Enters via SERT VMAT2 VMAT2 This compound->VMAT2 Inhibits VMAT2 SERT->this compound Reverses Transport Serotonin_synapse Increased Extracellular Serotonin Serotonin_vesicle Serotonin Vesicle Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Release into Cytosol Serotonin_cyto->SERT Efflux via reversed SERT Serotonin_receptor 5-HT Receptors Serotonin_synapse->Serotonin_receptor Binds to Receptors Postsynaptic_effect Downstream Signaling (e.g., Entactogenic Effects) Serotonin_receptor->Postsynaptic_effect Experimental_Workflow_Microdialysis cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implantation Implant Guide Cannula Stereotaxic->Implantation Recovery Allow for Recovery Implantation->Recovery Probe_insertion Insert Microdialysis Probe Recovery->Probe_insertion Perfusion Perfuse with aCSF Probe_insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_admin Administer this compound or Vehicle Baseline->Drug_admin Post_drug Collect Post-Drug Samples Drug_admin->Post_drug HPLC Analyze Samples via HPLC-ED Post_drug->HPLC Quantification Quantify Monoamine Levels HPLC->Quantification Data_analysis Statistical Analysis Quantification->Data_analysis

Validation & Comparative

A Comparative In Vivo Analysis of MDAI and MDMA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of 5,6-Methylenedioxy-2-aminoindane (MDAI) and 3,4-Methylenedioxymethamphetamine (MDMA). The following sections detail their comparative neurotoxicity, psychoactive and physiological effects, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.

Neurochemical Effects: A Quantitative Comparison

This compound has been investigated as a non-neurotoxic alternative to MDMA. Both compounds are potent serotonin (5-HT) releasing agents, a key mechanism underlying their psychoactive effects. However, their impact on dopamine (DA) systems and long-term serotonergic integrity differs significantly.

Table 1: Comparative Effects on Neurotransmitter Levels and Transporters

ParameterThis compoundMDMAAnimal ModelReference
Peak Extracellular 5-HT Increase (Striatum) Comparable to MDMA~900% of baseline (1 mg/kg, i.v.)Rat[1]
Peak Extracellular DA Increase (Striatum) Less pronounced than MDMA~400% of baseline (1 mg/kg, i.v.)Rat[1]
Long-term 5-HT Depletion (Cortex & Hippocampus) Weak serotonergic neurotoxicity alone; marked when combined with amphetamine.Significant, dose-dependent depletion.Rat[2]
Serotonin Transporter (SERT) Binding Binds to SERTBinds to SERT, leading to transporter internalization.In vitro[2]

Psychoactive and Behavioral Effects: A Look at Locomotor and Discriminative Stimulus Properties

Animal models are crucial in characterizing the psychoactive profile of novel compounds. Locomotor activity and drug discrimination studies provide insights into the stimulant and subjective effects of this compound and MDMA.

Table 2: Comparative Behavioral Effects in Rodents

ParameterThis compoundMDMAAnimal ModelReference
Locomotor Activity Initial depression followed by a rebound stimulant effect.Dose-dependent increase in ambulation and stereotypy.Mouse, Rat[1][3][4][5][6]
Drug Discrimination (vs. MDMA) Full substitution.N/ARat[3][4]
Conditioned Place Preference Induces place preference (0.3-10 mg/kg).Induces place preference.Mouse[3][4]

Physiological Effects: Thermoregulation

A critical aspect of the in vivo effects of these compounds is their impact on body temperature. MDMA is well-known for its hyperthermic effects, which are linked to its neurotoxicity.

Table 3: Comparative Effects on Body Temperature

ParameterThis compoundMDMAAnimal ModelReference
Change in Body Temperature Induces hyperthermia.Dose-dependent hyperthermia.Rat[7]

Signaling Pathways

The primary mechanism of action for both this compound and MDMA involves their interaction with the serotonin transporter (SERT). This interaction leads to a cascade of downstream signaling events.

cluster_MDMA MDMA Signaling cluster_this compound This compound Signaling MDMA MDMA SERT_MDMA SERT MDMA->SERT_MDMA VMAT2_MDMA VMAT2 MDMA->VMAT2_MDMA Inhibits Dopamine_Release_MDMA ↑ Dopamine Release MDMA->Dopamine_Release_MDMA PKC PKC SERT_MDMA->PKC Activates Serotonin_Release_MDMA ↑ Serotonin Release SERT_MDMA->Serotonin_Release_MDMA SERT_Internalization SERT Internalization PKC->SERT_Internalization This compound This compound SERT_this compound SERT This compound->SERT_this compound Dopamine_Release_this compound Minimal Dopamine Release This compound->Dopamine_Release_this compound Serotonin_Release_this compound ↑ Serotonin Release SERT_this compound->Serotonin_Release_this compound

Figure 1. Simplified signaling pathways of MDMA and this compound.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to measure extracellular levels of serotonin and dopamine in the brains of awake, freely moving rats following administration of this compound or MDMA.[8][9][10]

A Stereotaxic Surgery: Implant guide cannula targeting striatum. B Recovery Period: Allow animal to recover for 7 days. A->B C Microdialysis Probe Insertion: Insert probe through guide cannula. B->C D Baseline Collection: Perfuse with aCSF and collect baseline dialysate samples. C->D E Drug Administration: Administer this compound or MDMA (i.p. or i.v.). D->E F Post-Drug Collection: Continue collecting dialysate samples at timed intervals. E->F G HPLC-ECD Analysis: Analyze dialysate samples for serotonin and dopamine content. F->G

Figure 2. Experimental workflow for in vivo microdialysis.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (ECD)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum. Secure the cannula with dental cement.

  • Recovery: Allow the animal to recover for at least 7 days post-surgery.

  • Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, collect baseline dialysate samples. Administer the test compound (this compound or MDMA) and continue to collect samples at regular intervals.

  • Analysis: Analyze the collected dialysate for serotonin and dopamine concentrations using HPLC-ECD.

Serotonin Transporter (SERT) Binding Assay

This protocol is used to determine the affinity of this compound and MDMA for the serotonin transporter.

Materials:

  • Rat brain tissue (e.g., cortex, hippocampus)

  • Homogenizer

  • Centrifuge

  • Radioligand (e.g., [³H]citalopram or [³H]paroxetine)

  • Scintillation counter

  • Test compounds (this compound, MDMA)

Procedure:

  • Tissue Preparation: Dissect the brain region of interest and homogenize in ice-cold buffer.

  • Incubation: Incubate the brain homogenates with the radioligand and varying concentrations of the test compound (this compound or MDMA).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

Conclusion

The in vivo data presented in this guide highlights the key differences and similarities between this compound and MDMA. While both compounds exhibit potent serotonin-releasing properties and similar psychoactive effects in animal models, MDMA demonstrates a significantly greater propensity for inducing long-term serotonergic neurotoxicity. This compound, while not entirely devoid of neurotoxic potential, particularly in combination with other substances, appears to have a wider therapeutic window in this regard. Further research is warranted to fully elucidate the long-term safety profile of this compound and its potential as a less neurotoxic alternative to MDMA for therapeutic applications.

References

Validation of MDAI as a Selective Serotonin Releasing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,6-Methylenedioxy-2-aminoindane (MDAI) as a selective serotonin releasing agent. It is intended to offer an objective comparison with other relevant compounds, supported by experimental data, to aid in research and drug development.

Introduction

5,6-Methylenedioxy-2-aminoindane (this compound) is a psychoactive substance that has gained attention for its potential as a selective serotonin releasing agent (SSRA). Unlike other releasing agents such as 3,4-methylenedioxymethamphetamine (MDMA), this compound is reported to have a more specific action on the serotonin system with less impact on dopamine and norepinephrine systems. This selectivity could translate to a pharmacological profile with reduced stimulant effects and potentially lower neurotoxicity, making it a compound of interest for therapeutic applications. This guide will compare the in vitro and in vivo properties of this compound to the well-characterized compound, MDMA.

Comparative Pharmacological Data

The primary mechanism of action for this compound and MDMA is their interaction with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The affinity of a compound for these transporters is a key determinant of its pharmacological profile. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are common measures of this affinity, with lower values indicating higher affinity.

While specific Ki or IC50 values for this compound at the human serotonin, norepinephrine, and dopamine transporters were not found in the available literature, the following table presents the affinity of MDMA for these transporters for comparative context.

Table 1: In Vitro Affinity of MDMA for Human Monoamine Transporters

CompoundTransporterKi (nM)
MDMAhSERT2410
MDMAhNET1190
MDMAhDAT8290

Note: Data for MDMA is presented to provide a benchmark for the expected range of affinities for a monoamine releasing agent. The absence of specific data for this compound highlights a key area for future research.

Experimental Protocols

Monoamine Transporter Binding Assay (Radioligand Competition)

This protocol outlines a standard method for determining the binding affinity of a test compound (like this compound) to monoamine transporters expressed in cultured cells.

Objective: To determine the Ki of a test compound for SERT, NET, and DAT.

Materials:

  • HEK-293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT)

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT)

  • Test compound (this compound) at various concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Cell Preparation: Culture HEK-293 cells expressing the transporter of interest to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of test compound at various concentrations (typically a serial dilution)

    • For total binding wells, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the respective non-specific inhibitor at a high concentration (e.g., 10 µM).

  • Incubation: Add 50 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Release Assay (Synaptosomes)

This protocol describes a method to measure the ability of a test compound to induce the release of serotonin from pre-loaded synaptosomes.

Objective: To determine the EC50 of a test compound for inducing serotonin release.

Materials:

  • Rodent brain tissue (e.g., rat striatum or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4), gassed with 95% O2/5% CO2

  • [3H]Serotonin

  • Test compound (this compound) at various concentrations

  • Pargyline (MAO inhibitor)

  • Perfusion system or superfusion chambers

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Loading with [3H]Serotonin: Incubate the synaptosomes with [3H]Serotonin (e.g., 50 nM) in the presence of pargyline (to prevent metabolism) for 30 minutes at 37°C.

  • Release Experiment: Aliquot the loaded synaptosomes into superfusion chambers. Continuously perfuse the synaptosomes with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Collection: Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).

  • Stimulation of Release: After establishing a stable baseline of [3H]Serotonin release, switch to a buffer containing the test compound (this compound) at a specific concentration. Collect fractions during and after the exposure to the test compound.

  • Quantification: At the end of the experiment, lyse the synaptosomes to determine the total remaining [3H]Serotonin. Measure the radioactivity in each collected fraction and the lysate using a liquid scintillation counter.

  • Data Analysis: Express the amount of [3H]Serotonin released in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that collection period. Plot the percentage of release against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for serotonin release and the general workflow for the experimental protocols described above.

serotonin_release_pathway cluster_presynaptic Presynaptic Serotonin Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_cyto SERT->Serotonin_cyto Reuptake Serotonin_synapse SERT->Serotonin_synapse Release VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Packaging MDAI_in MDAI_in->SERT Substrate for SERT MDAI_in->SERT Reverses Transport MDAI_in->VMAT2 Disrupts Packaging Serotonin_cyto->VMAT2 Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding

experimental_workflow cluster_binding_assay Monoamine Transporter Binding Assay cluster_release_assay In Vitro Monoamine Release Assay b_start Start b_cells Culture cells expressing monoamine transporters b_start->b_cells b_membranes Prepare cell membranes b_cells->b_membranes b_incubate Incubate membranes with radioligand and this compound b_membranes->b_incubate b_filter Filter and wash b_incubate->b_filter b_count Quantify radioactivity b_filter->b_count b_analyze Analyze data (IC50, Ki) b_count->b_analyze b_end End b_analyze->b_end r_start Start r_synaptosomes Prepare brain synaptosomes r_start->r_synaptosomes r_load Load with [3H]Serotonin r_synaptosomes->r_load r_superfuse Superfuse and collect baseline fractions r_load->r_superfuse r_stimulate Stimulate with this compound r_superfuse->r_stimulate r_collect Collect release fractions r_stimulate->r_collect r_quantify Quantify radioactivity r_collect->r_quantify r_analyze Analyze data (EC50) r_quantify->r_analyze r_end End r_analyze->r_end

Caption: Experimental workflows for in vitro assays.

Discussion and Conclusion

This compound is purported to be a selective serotonin releasing agent. While qualitative reports support this, a comprehensive quantitative comparison with established compounds like MDMA is hampered by the lack of publicly available binding affinity and release potency data for this compound. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. The validation of this compound's selectivity is crucial for understanding its therapeutic potential and risk profile. Future research should focus on generating robust in vitro and in vivo data to fully characterize the pharmacological profile of this compound and its metabolites. This will enable a more definitive assessment of its selectivity and potential as a therapeutic agent.

Cross-Validation of MDAI's Effects with Other Research Chemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 5,6-Methylenedioxy-2-aminoindane (MDAI) with the well-characterized research chemical 3,4-Methylenedioxymethamphetamine (MDMA). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's pharmacological profile relative to a benchmark compound.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the in vitro pharmacological data for this compound and MDMA at human monoamine transporters. This data is crucial for understanding the primary mechanism of action of these compounds.

Table 1: Monoamine Transporter Binding Affinity

This table displays the inhibition constants (Kᵢ) of this compound and MDMA at the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. A lower Kᵢ value indicates a higher binding affinity.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
This compound 193 ± 212250 ± 250545 ± 65
MDMA 320 ± 401580 ± 180390 ± 50

Data sourced from Simmler et al. (2014).

Table 2: Monoamine Release Potency

This table presents the half-maximal effective concentrations (EC₅₀) for this compound and MDMA in inducing the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from pre-loaded cells. A lower EC₅₀ value signifies a higher potency in releasing the respective monoamine.

Compound5-HT Release EC₅₀ (nM)DA Release EC₅₀ (nM)NE Release EC₅₀ (nM)
This compound 105 ± 151100 ± 150720 ± 90
MDMA 45 ± 5290 ± 40120 ± 15

Data sourced from Simmler et al. (2014).

Comparative Behavioral Effects in Rodents

In vivo studies in rodents provide valuable insights into the functional consequences of the in vitro pharmacological profiles.

Table 3: Comparison of Behavioral Effects in Rodents

Behavioral AssayThis compoundMDMAReference
Locomotor Activity Biphasic: Initial depression followed by stimulation at higher doses.Biphasic: Initial depression followed by stimulation.[1][2]
Drug Discrimination Fully substitutes for the discriminative stimulus effects of MDMA.[1][2]
Conditioned Place Preference Produces conditioned place preference.Produces conditioned place preference.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for Monoamine Transporters

This protocol is a standard method for determining the binding affinity of a compound to specific neurotransmitter transporters.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, DAT, or NET are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

    • Cells are harvested, and crude membrane preparations are obtained by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then resuspended in the assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) at a concentration near its Kₔ value.

    • A range of concentrations of the test compound (e.g., this compound or MDMA) is added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, or desipramine for NET).

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.

  • Detection and Data Analysis:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Monoamine Release Assays

This protocol measures the ability of a compound to induce the release of monoamines from cells.

  • Cell Culture and Loading:

    • HEK293 cells expressing the human SERT, DAT, or NET are cultured as described above.

    • The cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) by incubating them in a buffer containing the radiolabeled neurotransmitter.

  • Release Assay:

    • After loading, the cells are washed to remove excess extracellular radiolabeled monoamine.

    • A buffer containing a range of concentrations of the test compound (e.g., this compound or MDMA) is added to the cells.

    • The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.

  • Detection and Data Analysis:

    • After incubation, the supernatant containing the released radiolabeled monoamine is collected.

    • The cells are lysed to determine the amount of radiolabeled monoamine remaining inside the cells.

    • The radioactivity in both the supernatant and the cell lysate is quantified using a scintillation counter.

    • The amount of release is expressed as a percentage of the total radioactivity (supernatant + lysate).

    • The data is analyzed using non-linear regression to determine the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal release.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacology of this compound and related compounds.

cluster_0 Monoamine Transporter Interaction This compound This compound SERT SERT This compound->SERT Binds & Releases 5-HT DAT DAT This compound->DAT Binds & Releases DA NET NET This compound->NET Binds & Releases NE MDMA MDMA MDMA->SERT Binds & Releases 5-HT MDMA->DAT Binds & Releases DA MDMA->NET Binds & Releases NE

Caption: Interaction of this compound and MDMA with monoamine transporters.

cluster_1 Radioligand Binding Assay Workflow A Prepare Transporter- Expressing Cell Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Calculate Ki Value D->E

Caption: Experimental workflow for radioligand binding assays.

cluster_2 Neurotransmitter Release Assay Workflow F Pre-load Transporter- Expressing Cells with Radiolabeled Neurotransmitter G Incubate Cells with Test Compound F->G H Collect Supernatant & Lyse Cells G->H I Quantify Radioactivity in Supernatant & Lysate H->I J Calculate EC50 Value I->J

Caption: Experimental workflow for neurotransmitter release assays.

References

A Comparative Analysis of MDAI and Other Aminoindanes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 5,6-methylenedioxy-2-aminoindane (MDAI) and other prominent aminoindane analogues. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of their pharmacological profiles supported by experimental data. This document summarizes key quantitative data in tabular format, presents detailed experimental methodologies for replication, and visualizes complex pathways and workflows to facilitate understanding.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive substances that are structurally related to amphetamines. They are considered rigid analogues of amphetamines due to the cyclization of the propyl side chain.[1] This structural constraint significantly influences their interaction with monoamine systems. Compounds in this class, such as this compound, 2-aminoindane (2-AI), and 5-methoxy-6-methyl-2-aminoindane (MMAI), have been investigated for their potential as research chemicals and their mechanisms of action as novel psychoactive substances.[2][3] Their primary pharmacological effects are mediated through interactions with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4]

Comparative Pharmacological Profile

The pharmacological profiles of aminoindanes vary significantly based on their ring substitutions, leading to differences in their selectivity and potency as monoamine transporter inhibitors and releasing agents.[4]

  • This compound (5,6-methylenedioxy-2-aminoindane): Known for its empathogenic effects, this compound is a moderately selective serotonin and norepinephrine releasing agent with weaker effects on dopamine.[4]

  • 2-AI (2-aminoindane): As the parent compound, 2-AI is a selective substrate for NET and DAT, with predicted effects similar to amphetamine.[4][5]

  • MMAI (5-methoxy-6-methyl-2-aminoindane): This analogue is highly selective for SERT, with significantly lower potency at NET and DAT.[4][5]

  • 5-IAI (5-iodo-2-aminoindane): Similar to this compound, 5-IAI preferentially inhibits SERT and NET and promotes serotonin release.[6]

  • MDMAI (5,6-methylenedioxy-N-methyl-2-aminoindane): The N-methylated analogue of this compound, which is also investigated for its psychoactive properties.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) and monoamine release (EC50, nM) for this compound and other selected aminoindanes. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)

TargetThis compound2-AIMMAI
Transporters
SERT4,822>10,000>10,000
DAT>10,000>10,000>10,000
NET>10,000>10,000>10,000
Serotonin Receptors
5-HT1A>10,000>10,0005,662
5-HT1B>10,000>10,0002,723
5-HT1D>10,000>10,0003,388
5-HT2A>10,000>10,000>10,000
5-HT2B>10,000>10,0001,486
5-HT2C>10,000>10,000>10,000
5-HT7>10,000>10,0004,008
Adrenergic Receptors
α2A4,855134771
α2B4,0372111,014
α2C1,219411,230
Dopamine Receptors
D1>10,000>10,000>10,000
D2>10,000>10,000>10,000
D3>10,000>10,000>10,000

Data sourced from Rothman et al. (2019).[4]

Table 2: Monoamine Release (EC50, nM)

CompoundSerotonin (SERT)Norepinephrine (NET)Dopamine (DAT)
This compound1141171,334
2-AI>10,00086439
MMAI313,101>10,000

Data sourced from various studies.[7]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard procedure for determining the binding affinity of test compounds for a specific receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (e.g., this compound, 2-AI)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a method to measure the ability of test compounds to inhibit the uptake of neurotransmitters by monoamine transporters expressed in cell lines like HEK293.[2]

Materials:

  • HEK293 cells stably expressing the transporter of interest (SERT, DAT, or NET)

  • Radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, or [3H]NE)

  • Test compounds

  • Krebs-HEPES buffer or similar physiological buffer

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or buffer for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Allow the uptake to proceed for a defined period (e.g., 5-15 minutes).

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS) or a tissue solubilizer.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor for the respective transporter.

  • Calculate the specific uptake at each concentration of the test compound.

  • Plot the percent inhibition of specific uptake as a function of the log of the test compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of aminoindanes.

G Mechanism of Action of Aminoindanes at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Aminoindane Aminoindane Monoamine_Transporter Monoamine Transporter (SERT/DAT/NET) Aminoindane->Monoamine_Transporter Inhibits Reuptake & Promotes Efflux Neurotransmitter_out Vesicle Vesicle with Neurotransmitters Neurotransmitter_in Neurotransmitter_in->Neurotransmitter_out Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_out->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Quantification Quantify Radioactivity with Scintillation Counter Washing->Quantification Analysis Calculate Ki from Dose-Response Curve Quantification->Analysis End End Analysis->End G Serotonergic Signaling Pathway Serotonin_Release Serotonin Release (Enhanced by Aminoindanes) 5HT_Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin_Release->5HT_Receptor Binds to G_Protein Gq/11 G-Protein 5HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 and DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Replicating Preclinical Findings on MDAI's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published preclinical behavioral effects of 5,6-methylenedioxy-2-aminoindane (MDAI), a substituted aminoindane that has emerged as a compound of interest in neuropharmacological research. To facilitate the replication and extension of these findings, this document presents a detailed comparison of this compound's performance with other psychoactive substances, supported by quantitative data from key behavioral assays. Methodological protocols are outlined, and a hypothesized mechanism of action is visualized to provide a foundational understanding of its neurobiological activity.

Comparative Behavioral Data

The following tables summarize the quantitative findings from a key study by Fantegrossi et al. (2014), which systematically characterized the behavioral profile of this compound in rodents. This study provides a critical foundation for understanding this compound's effects in vivo.

Locomotor Activity

This compound exhibits a biphasic effect on locomotor activity in mice, characterized by an initial depression followed by a later stimulant phase at higher doses.

Table 1: Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Initial Effect (10-60 min)Later Effect (70-210 min)
3Locomotor DepressionNo Significant Effect
10Locomotor DepressionNo Significant Effect
30Locomotor DepressionLocomotor Stimulation

Data summarized from Fantegrossi et al., 2014.[1]

Drug Discrimination

In rats trained to discriminate MDMA from saline, this compound fully substituted for the MDMA stimulus, suggesting similar interoceptive effects.

Table 2: Substitution of this compound in MDMA-Trained Rats

DrugDose (mg/kg, i.p.)Percent Responding on MDMA-Appropriate Lever
This compound1.020%
This compound3.085%
This compound5.698%

Data summarized from Fantegrossi et al., 2014.[1]

Conditioned Place Preference (CPP)

This compound induced a significant conditioned place preference in mice over a range of doses, indicating its rewarding properties.

Table 3: Conditioned Place Preference Induced by this compound in Mice

Dose (mg/kg, i.p.)Mean Difference in Time Spent in Drug-Paired Chamber (s)
0.1No Significant Preference
0.3Significant Preference
1.0Significant Preference
3.0Significant Preference
10.0Significant Preference

Data summarized from Fantegrossi et al., 2014.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the Fantegrossi et al. (2014) study.

Locomotor Activity Assay
  • Subjects: Male Swiss-Webster mice.

  • Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect horizontal movement.

  • Procedure: Mice were habituated to the activity chambers for 60 minutes before receiving an intraperitoneal (i.p.) injection of this compound or vehicle. Locomotor activity was then recorded for a subsequent period, typically several hours, with data binned into time blocks to analyze the temporal effects of the drug.

Drug Discrimination Assay
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a dipper for liquid reinforcement.

  • Procedure:

    • Training: Rats were trained to discriminate an i.p. injection of MDMA (1.5 mg/kg) from a saline injection. Pressing one lever after an MDMA injection (the "drug-appropriate" lever) and the other lever after a saline injection resulted in the delivery of a liquid reward.

    • Testing: Once stable discrimination was achieved (≥80% correct responses), test sessions were conducted with various doses of this compound to determine if the animals would respond on the MDMA-appropriate lever (i.e., "substitute" for MDMA).

Conditioned Place Preference (CPP) Assay
  • Subjects: Male Swiss-Webster mice.

  • Apparatus: A three-chambered apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral starting chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): Mice were allowed to freely explore the entire apparatus to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over several days, mice received alternating injections of this compound and saline. Following an this compound injection, they were confined to one of the conditioning chambers. After a saline injection, they were confined to the other.

    • Post-Conditioning (Test): Mice were again allowed to freely explore the entire apparatus, and the time spent in each of the conditioning chambers was recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying neurobiology and experimental design, the following diagrams have been generated.

MDAI_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Enters via SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits Serotonin_Cytosol Cytosolic Serotonin SERT->Serotonin_Cytosol Reverses Transport Serotonin_Vesicle Synaptic Vesicle (Serotonin) VMAT2->Serotonin_Vesicle Blocks Sequestration Synaptic Cleft Increased Serotonin Serotonin_Cytosol->Synaptic Cleft Increased Efflux Receptor Postsynaptic Serotonin Receptors Synaptic Cleft->Receptor Activates Downstream Signaling Behavioral Effects (e.g., altered mood, locomotion) Receptor->Downstream Signaling Initiates

Caption: Hypothesized mechanism of action for this compound at the serotonin synapse.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Test cluster_analysis Data Analysis P1_Step1 Habituation to CPP Apparatus P1_Step2 Baseline Preference Test: Free access to all chambers P1_Step1->P1_Step2 P2_Day_Odd Day 1, 3, 5, 7: Inject this compound -> Confine to Chamber A P2_Day_Even Day 2, 4, 6, 8: Inject Saline -> Confine to Chamber B P3_Step1 Test Day: No injection P3_Step2 Free access to all chambers P3_Step1->P3_Step2 P3_Step3 Measure time spent in each chamber P3_Step2->P3_Step3 Analysis Compare time in Chamber A (Post-Conditioning) vs. Time in Chamber A (Baseline) P3_Step3->Analysis

Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.

References

A Preclinical Head-to-Head Analysis of MDAI and Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical pharmacological profiles of 5,6-Methylenedioxy-2-aminoindane (MDAI) and traditional antidepressants, focusing on their distinct mechanisms of action at the monoamine transporters. The information presented is synthesized from preclinical in vitro and animal studies to inform research and development in psychopharmacology. It is important to note that this compound is a research chemical and not an approved therapeutic; no direct, head-to-head clinical trials with traditional antidepressants have been conducted.

Core Mechanism of Action: Releaser vs. Reuptake Inhibitor

A fundamental distinction between this compound and conventional antidepressants lies in their interaction with monoamine transporters. Traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), function by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration.

In contrast, this compound acts primarily as a selective serotonin and norepinephrine releasing agent (SNRA) .[1] Instead of merely blocking the transporter protein, it induces a reverse transport process, actively expelling serotonin and norepinephrine from the presynaptic neuron. To a lesser extent, it also inhibits their reuptake.[1][2] This mechanism results in a rapid and pronounced increase in synaptic monoamine levels, a profile that differs significantly from the more gradual effect of reuptake inhibitors. Notably, this compound has a substantially reduced impact on dopamine release when compared to related compounds like MDMA.[1]

cluster_0 Traditional Antidepressant (SSRI) cluster_1 This compound (Serotonin Releasing Agent) pre_ssri Presynaptic Neuron post_ssri Postsynaptic Neuron sert_ssri SERT ssri SSRI ssri->sert_ssri Blocks serotonin_ssri Serotonin serotonin_ssri->sert_ssri Reuptake pre_this compound Presynaptic Neuron post_this compound Postsynaptic Neuron serotonin_this compound Serotonin pre_this compound->serotonin_this compound Release sert_this compound SERT This compound This compound This compound->sert_this compound Induces Reverse Transport

Caption: Contrasting mechanisms at the serotonin transporter (SERT).

Quantitative Data: Monoamine Transporter Binding Affinity

The differing mechanisms are reflected in the compounds' binding affinities for the monoamine transporters. Binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the target receptors; a lower Ki value indicates a higher affinity.

Traditional antidepressants like the SSRI fluoxetine exhibit high affinity for the serotonin transporter (SERT). In contrast, this compound's primary action as a releasing agent means it does not rely on high-affinity binding to inhibit the transporter. Preclinical data on fluorinated MDA analogs suggest a very low binding affinity for monoamine transporters.[1]

CompoundClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound Releasing Agent> 7400[1]Not Reported> 7400[1]
Fluoxetine SSRI1[3]660[3]Not Reported

Table 1: Comparative in vitro binding affinities for human monoamine transporters. Data for this compound is an extrapolated estimate based on related compounds, indicating low affinity as a reuptake inhibitor.

Preclinical Behavioral Profile

In rodent models, this compound has been shown to produce effects with similarities to MDMA, including psychostimulant- and hallucinogen-like properties.[2] Some studies have noted mild, transient stimulation and anxiolytic effects.[3][4] While initially developed as a potentially non-neurotoxic alternative to MDMA, subsequent studies have indicated that this compound can exhibit weak serotonergic neurotoxicity, particularly at higher doses.[1][5] Reports from recreational use have implicated the substance in severe and sometimes lethal intoxications.[3][4]

Experimental Protocols

The quantitative data presented in this guide are typically derived from in vitro assays using cell lines that are genetically modified to express specific human monoamine transporters.

Key Experiment: In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the binding affinity (Ki) or functional potency (IC50) of a test compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

General Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells or other suitable cell lines are transfected to stably express the human SERT, NET, or DAT protein.

  • Assay Preparation: Cells are cultured in 96- or 384-well plates.

  • Radioligand Binding Assay:

    • A specific radioligand (e.g., [³H]citalopram for SERT) with high affinity for the transporter is added to the cells at a fixed concentration.

    • The test compound (e.g., Fluoxetine) is added across a range of increasing concentrations.

    • The test compound competes with the radioligand for binding to the transporter.

    • After incubation and reaching equilibrium, the cells are washed to remove unbound radioligand.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

  • Fluorescence-Based Uptake Assay:

    • A fluorescent substrate that is transported by the monoamine transporters is used.

    • The test compound is added to the cells prior to the addition of the fluorescent substrate.

    • The ability of the test compound to inhibit the uptake of the substrate into the cells is measured by quantifying the change in fluorescence.

  • Data Analysis: The data are analyzed using nonlinear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding or uptake). The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

A Cell Culture (Transfected HEK 293 cells) B Plate Cells in 96-well plates A->B C Add Test Compound (e.g., Fluoxetine) in serial dilutions B->C D Add Radioligand (e.g., [³H]citalopram) C->D E Incubate to Equilibrium D->E F Wash & Harvest Cells E->F G Quantify Bound Radioligand (Scintillation Counting) F->G H Data Analysis (Calculate IC50/Ki) G->H

Caption: Generalized workflow for a radioligand binding assay.

Conclusion for Drug Development Professionals

The preclinical data clearly delineate this compound and traditional antidepressants as belonging to distinct pharmacological classes.

  • Traditional Antidepressants (e.g., SSRIs) are high-affinity reuptake inhibitors , leading to a gradual modulation of synaptic serotonin. Their therapeutic effects typically have a delayed onset.

  • This compound is a potent neurotransmitter releasing agent with low affinity as a reuptake inhibitor. This mechanism induces a more rapid and robust increase in synaptic serotonin and norepinephrine, which underlies its distinct acute behavioral effects.

The profound differences in mechanism of action, binding affinity, and preclinical safety profiles underscore that this compound is not a suitable analogue for traditional antidepressants. Its classification as a serotonin-releasing agent places it in a category of compounds with a higher potential for acute toxicity and neurotoxicity compared to reuptake inhibitors. These findings are critical for guiding future research into novel antidepressant therapies, highlighting that the mechanism of neurotransmitter release carries a significantly different risk-benefit profile than that of reuptake inhibition.

References

Metabolic Stability of MDAI and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 5,6-methylenedioxy-2-aminoindane (MDAI) and its structural analogs. The information presented herein is based on available scientific literature and aims to inform researchers on the expected metabolic profiles of this class of compounds.

Executive Summary

The 2-aminoindane scaffold, the core structure of this compound and its analogs, exhibits notable metabolic stability. In vitro studies utilizing human liver microsomes have demonstrated that the parent compound, 2-aminoindane, is largely resistant to metabolism. While N-alkylation can introduce some metabolic susceptibility, the core ring structure remains robust. This inherent stability is a key characteristic of this class of compounds.

Comparative Metabolic Stability Data

Direct comparative studies providing quantitative in vitro metabolic stability data (e.g., half-life, intrinsic clearance) for a wide range of this compound analogs are limited in the published literature. However, qualitative data from studies on key structural analogs provide strong evidence for the general metabolic stability of the 2-aminoindane ring system.

CompoundStructureIn Vitro SystemObserved MetabolismReference
2-Aminoindane (2-AI)Unsubstituted 2-aminoindanePooled Human Liver Microsomes (pHLM)Unmetabolized[1][2]
N-Methyl-2-aminoindane (NM-2-AI)N-methylated 2-aminoindanePooled Human Liver Microsomes (pHLM)Formation of a hydroxylamine and diastereomers of a hydroxylated metabolite[1][2]
5,6-Methylenedioxy-2-aminoindane (this compound)Methylenedioxy substituted 2-aminoindaneRat (in vivo)A significant portion excreted unchanged. Major metabolites from oxidative demethylenation, O-methylation, N-acetylation, and hydroxylation.

Note: The in vivo data for this compound in rats suggests that while metabolism does occur, a substantial fraction of the parent compound is cleared without biotransformation, further supporting the inherent stability of the 2-aminoindane structure.

Metabolic Pathways

The primary metabolic transformations observed for the 2-aminoindane class of compounds, when metabolism does occur, involve modifications to the amino group and the aromatic ring substituents.

Key Metabolic Reactions:
  • N-Acetylation: The primary amino group of 2-aminoindane can undergo acetylation.

  • N-Hydroxylation: N-alkylated analogs, such as NM-2-AI, can be metabolized to their corresponding hydroxylamines.

  • Ring Hydroxylation: Hydroxylation of the indane ring system is a potential metabolic pathway.

  • Oxidative Demethylenation: For analogs containing a methylenedioxy bridge, like this compound, oxidative opening of this ring is a key metabolic step.

  • O-Methylation: Following demethylenation, the resulting catechol can be subject to O-methylation.

The following diagram illustrates the generalized metabolic pathways for 2-aminoindane and its N-methylated analog based on in vitro findings.

2-Aminoindane 2-Aminoindane N-Acetyl-2-AI N-Acetyl-2-AI 2-Aminoindane->N-Acetyl-2-AI N-Acetylation (Cytosolic Enzymes) NM-2-AI NM-2-AI Hydroxylamine of NM-2-AI Hydroxylamine of NM-2-AI NM-2-AI->Hydroxylamine of NM-2-AI N-Hydroxylation (Microsomal Enzymes) Hydroxylated Diastereomers of NM-2-AI Hydroxylated Diastereomers of NM-2-AI NM-2-AI->Hydroxylated Diastereomers of NM-2-AI Ring Hydroxylation (Microsomal Enzymes)

In vitro metabolic pathways of 2-aminoindane and NM-2-AI.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the in vitro metabolic stability of compounds like this compound and its analogs using pooled human liver microsomes. This protocol is based on standard methodologies in the field.

In Vitro Metabolic Stability Assay Using Pooled Human Liver Microsomes (pHLM)

1. Materials:

  • Test compounds (this compound and analogs)

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic profiles (e.g., testosterone, midazolam)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Experimental Workflow:

The workflow for a typical in vitro metabolic stability assay is depicted below.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Prepare test compound solutions Prepare test compound solutions Pre-incubate pHLM and test compound at 37°C Pre-incubate pHLM and test compound at 37°C Prepare test compound solutions->Pre-incubate pHLM and test compound at 37°C Prepare pHLM suspension in buffer Prepare pHLM suspension in buffer Prepare pHLM suspension in buffer->Pre-incubate pHLM and test compound at 37°C Prepare NADPH regenerating system Prepare NADPH regenerating system Initiate reaction by adding NADPH regenerating system Initiate reaction by adding NADPH regenerating system Prepare NADPH regenerating system->Initiate reaction by adding NADPH regenerating system Pre-incubate pHLM and test compound at 37°C->Initiate reaction by adding NADPH regenerating system Incubate at 37°C with shaking Incubate at 37°C with shaking Initiate reaction by adding NADPH regenerating system->Incubate at 37°C with shaking Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) Incubate at 37°C with shaking->Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) Quench reaction with cold acetonitrile containing internal standard Quench reaction with cold acetonitrile containing internal standard Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min)->Quench reaction with cold acetonitrile containing internal standard Centrifuge to pellet protein Centrifuge to pellet protein Quench reaction with cold acetonitrile containing internal standard->Centrifuge to pellet protein Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge to pellet protein->Analyze supernatant by LC-MS/MS Quantify remaining parent compound Quantify remaining parent compound Analyze supernatant by LC-MS/MS->Quantify remaining parent compound

Workflow for in vitro metabolic stability assay.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the amount at time zero.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of depletion (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Conclusion

The available evidence strongly suggests that this compound and its close analogs, characterized by the 2-aminoindane scaffold, are metabolically stable. The parent 2-aminoindane structure is resistant to metabolism in human liver microsomes. While N-alkylation and substitutions on the aromatic ring can provide sites for metabolic attack, the core structure's stability likely contributes to a lower overall metabolic clearance for this class of compounds compared to more labile structures. Researchers developing novel 2-aminoindane derivatives can likely anticipate a degree of metabolic stability, though in vitro assays are essential to confirm the metabolic profile of each new analog.

References

Independent Verification of MDAI's Receptor Binding Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the receptor binding profile of 5,6-Methylenedioxy-2-aminoindane (MDAI) with structurally and functionally related compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's pharmacological characteristics. All quantitative data is summarized in tables, and detailed methodologies for key experiments are provided.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of this compound and comparable compounds for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as key serotonin and adrenergic receptors. Lower values indicate a higher affinity of the compound for the receptor or transporter.

CompoundSERT (IC50/Ki, nM)DAT (IC50/Ki, nM)NET (IC50/Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)
This compound 512[1]5,920[1]1,426[1]322[2]1121[2]322[2]High Affinity[2]High Affinity[2]
MDMA 3901,500660-----
2-AI -Selective Substrate[3]Selective Substrate[3]13421141--
5-MeO-AI 6-fold lower potency than SERT[3]20-fold lower potency than SERT[3]Modest preference for SERT[3]----Moderate Affinity[3]
MMAI Highly Selective[3]100-fold lower potency than SERT[3]100-fold lower potency than SERT[3]----Moderate Affinity[3]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the affinity of a test compound (like this compound) for the serotonin, dopamine, and norepinephrine transporters using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radioligand specific for each transporter:

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known transporter inhibitor, e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • Radioligand at a concentration near its Kd value.

    • Either the test compound at varying concentrations, buffer only (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Below are diagrams illustrating key concepts related to the receptor binding profile of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Radioligand, Test Compound, and Cell Membranes Incubation Incubate Components in 96-well Plate Reagents->Incubation 1. Mix Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration 2. Equilibrate Washing Wash Filters to Remove Unbound Ligand Filtration->Washing 3. Isolate Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification 4. Prepare for Counting Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis 5. Analyze Data

Radioligand Binding Assay Workflow

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks Reuptake NET NET This compound->NET Blocks Reuptake Serotonin_Vesicle Serotonin Vesicle SERT->Serotonin_Vesicle Norepinephrine_Vesicle Norepinephrine Vesicle NET->Norepinephrine_Vesicle VMAT2 VMAT2 Serotonin_Release Increased Serotonin Release Serotonin_Vesicle->Serotonin_Release Norepinephrine_Release Increased Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release 5HT_Receptor 5-HT Receptors (e.g., 5-HT2A) Serotonin_Release->5HT_Receptor Activates Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine_Release->Alpha2_Receptor Activates Downstream_Signaling_5HT Downstream Signaling Cascades 5HT_Receptor->Downstream_Signaling_5HT Downstream_Signaling_NE Downstream Signaling Cascades Alpha2_Receptor->Downstream_Signaling_NE

Simplified this compound Signaling Pathways

References

A Comparative Review of the Therapeutic Potential of MDAI and Psilocybin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

In the evolving landscape of neuropsychopharmacology, the exploration of novel psychoactive substances for therapeutic applications has gained significant momentum. This guide provides a comparative review of two such compounds: 5,6-Methylenedioxy-2-aminoindane (MDAI) and psilocybin. While both interact with the serotonergic system, their mechanisms of action, and consequently their therapeutic profiles, present distinct opportunities and challenges for drug development. This analysis synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundPsilocybin
Primary Mechanism Serotonin-Norepinephrine Releasing Agent (SNRA)5-HT2A Receptor Agonist
Psychoactive Effects Entactogenic, mild stimulationPsychedelic, hallucinogenic
Therapeutic Focus Potential for anxiety and mood disorders (less studied)Depression, anxiety, addiction
Clinical Research Limited human studiesNumerous clinical trials

Mechanism of Action: A Tale of Two Serotonergic Pathways

The distinct therapeutic potentials of this compound and psilocybin stem from their fundamentally different interactions with the serotonergic system.

This compound: The Releaser

This compound is classified as a selective serotonin-norepinephrine releasing agent (SNRA). It primarily functions by promoting the release of serotonin and norepinephrine from presynaptic neurons, while also inhibiting their reuptake. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling. Its effects on dopamine are considered to be significantly lower. This mechanism is more akin to that of MDMA, though with reported lower neurotoxic potential in preclinical studies.

Psilocybin: The Agonist

Psilocybin, a prodrug, is rapidly converted to its active metabolite, psilocin, in the body. Psilocin is a potent partial agonist, primarily at the serotonin 2A (5-HT2A) receptor, but it also shows affinity for other serotonin receptors. The activation of 5-HT2A receptors, particularly in cortical regions, is thought to be the primary driver of its psychedelic and therapeutic effects. This agonism triggers a cascade of intracellular signaling events, leading to alterations in neural plasticity, brain connectivity, and subjective experience.

Comparative Quantitative Data

A direct comparison of the therapeutic efficacy of this compound and psilocybin is challenging due to the disparity in the volume of clinical research. However, available data on receptor binding affinities and preliminary human studies with this compound offer valuable insights.

Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities of this compound and psilocin (the active metabolite of psilocybin) for key serotonin and other monoamine transporters and receptors. Lower Ki values indicate higher binding affinity.

Receptor/TransporterThis compound (Ki, nM)Psilocin (Ki, nM)
Serotonin Transporter (SERT) High Affinity (Releasing Agent)>10,000
Norepinephrine Transporter (NET) Moderate Affinity (Releasing Agent)No Significant Affinity
Dopamine Transporter (DAT) Low AffinityNo Significant Affinity
5-HT1A Receptor -49.0
5-HT2A Receptor -107.2
5-HT2B Receptor -4.6
5-HT2C Receptor -97.3

Note: Specific Ki values for this compound at various serotonin receptor subtypes are not as readily available in the public domain as they are for psilocin. This compound's primary mechanism is characterized by its action as a releasing agent at the serotonin and norepinephrine transporters.

Therapeutic Efficacy: A Look at the Evidence

This compound:

To date, there is a scarcity of formal clinical trials investigating the therapeutic potential of this compound for any specific psychiatric condition. A 2024 study provided the first controlled human data, comparing the subjective effects of this compound to MDMA.

StudyPopulationDosageKey Findings
Holze et al. (2024)Healthy Volunteers3.0 mg/kg this compoundProduced comparable subjective effects to 125 mg MDMA, including feelings of well-being, openness, and trust. Increased blood pressure but not heart rate or body temperature.

Psilocybin:

In contrast, psilocybin has been the subject of numerous clinical trials, primarily for treatment-resistant depression and anxiety in the context of life-threatening illness.

StudyConditionDosageKey Findings
Carhart-Harris et al. (2016)Treatment-Resistant Depression10 mg & 25 mgSignificant reductions in depressive symptoms at 1 week and 3 months post-treatment.
Griffiths et al. (2016)Anxiety and Depression in Cancer Patients22 mg/70 kgLarge and sustained decreases in clinician-rated and self-reported measures of depression and anxiety.
Ross et al. (2016)Anxiety and Depression in Cancer Patients0.3 mg/kgRapid and sustained antidepressant and anxiolytic effects.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the replication and validation of clinical findings.

This compound Administration in a Research Setting

While a standardized therapeutic protocol for this compound has not been established, the methodology from the 2024 comparative study provides a framework for future research:

  • Participant Screening: Healthy volunteers with prior experience with stimulants or entactogens. Comprehensive medical and psychiatric screening to exclude individuals with contraindications.

  • Dosing: Oral administration of a weight-adjusted dose (e.g., 3.0 mg/kg).

  • Monitoring: Continuous monitoring of cardiovascular parameters (blood pressure, heart rate), body temperature, and subjective effects using validated psychometric scales (e.g., Visual Analog Scales for subjective effects, 5-Dimensions of Altered States of Consciousness).

  • Environment: A controlled, comfortable setting with medical supervision.

Psilocybin-Assisted Therapy for Depression: A Typical Workflow

Clinical trials investigating psilocybin for depression typically follow a structured protocol that combines drug administration with psychotherapeutic support.

A typical experimental workflow for psilocybin-assisted therapy.

  • Screening and Preparation: Participants undergo extensive screening for physical and mental health conditions. Several preparatory sessions with therapists are conducted to build rapport, establish trust, and prepare the participant for the psilocybin experience.

  • Dosing Session: Psilocybin is administered in a comfortable, non-clinical setting with two therapists present. The participant is encouraged to lie down, wear eyeshades, and listen to a curated music program to facilitate an inward-focused experience.

  • Integration Sessions: In the days and weeks following the dosing session, participants engage in further psychotherapy sessions to help them process and integrate the insights and emotions that arose during the experience.

  • Follow-up Assessments: Standardized clinical assessments are conducted at various time points post-dosing to measure changes in depressive symptoms and other relevant outcomes.

Signaling Pathways: Visualizing the Molecular Mechanisms

The distinct mechanisms of this compound and psilocybin can be visualized through their respective signaling pathways.

This compound: Monoamine Release

MDAI_Pathway This compound This compound SERT_NET SERT & NET This compound->SERT_NET Inhibits reuptake Vesicles Synaptic Vesicles This compound->Vesicles Promotes release of Synapse Synaptic Cleft Vesicles->Synapse Serotonin & Norepinephrine Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Increased binding

Signaling pathway of this compound, a serotonin-norepinephrine releasing agent.

Psilocybin (Psilocin): 5-HT2A Receptor Agonism

Psilocybin_Pathway Psilocin Psilocin HT2A 5-HT2A Receptor Psilocin->HT2A Binds to and activates G_Protein Gq/G11 Protein HT2A->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Signaling Downstream Signaling (e.g., IP3, DAG) PLC->Signaling Effects Altered Neuronal Activity & Plasticity Signaling->Effects

Signaling pathway of psilocin, the active metabolite of psilocybin.

Conclusion and Future Directions

This compound and psilocybin represent two distinct classes of psychoactive compounds with potential therapeutic applications. Psilocybin has a significant body of clinical research supporting its efficacy for depression and anxiety, with a well-characterized mechanism of action centered on 5-HT2A receptor agonism. The therapeutic framework for psilocybin is also more developed, emphasizing the crucial role of psychotherapy in conjunction with drug administration.

This compound, as a serotonin-norepinephrine releasing agent, offers a different pharmacological profile that may hold promise for conditions where enhanced monoamine release is beneficial. However, its therapeutic potential remains largely unexplored in rigorous clinical settings. The initial human study comparing it to MDMA suggests a favorable subjective effects profile, but comprehensive data on its efficacy for specific psychiatric disorders and its long-term safety are currently lacking.

For drug development professionals, psilocybin and its analogues represent a more mature area of investigation with established clinical trial methodologies. This compound, on the other hand, presents a higher-risk but potentially rewarding avenue for novel therapeutic development, contingent on further preclinical and early-phase clinical research to establish its safety and efficacy. Future research should prioritize controlled clinical trials of this compound to ascertain its therapeutic utility and to directly compare its effects with both classic psychedelics like psilocybin and other entactogens like MDMA.

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of 5,6-Methylenedioxy-2-aminoindane (MDAI)

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

MDAI is a research chemical with potential hazards. All personnel handling this compound must be thoroughly trained on its properties and the procedures outlined in this document.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound or its waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A fume hood should be used when handling solid this compound or preparing solutions to avoid inhalation of airborne particles.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This compound Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe handling and disposal.

  • Solid this compound Waste:

    • Collect any unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Liquid this compound Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible mixtures can lead to dangerous reactions.

  • Sharps Waste:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5,6-Methylenedioxy-2-aminoindane (this compound)," the approximate concentration and quantity, and the date the waste was first added to the container.

Disposal Procedure

The following steps outline the general procedure for the disposal of this compound waste.

  • Preparation: Ensure all necessary PPE is worn and that the work area (preferably a fume hood) is clean and free of incompatible materials.

  • Waste Collection: Carefully transfer the this compound waste into the appropriately labeled hazardous waste container.

  • Container Sealing: Securely seal the waste container. Do not overfill containers; allow for at least 10% headspace to accommodate expansion.

  • Decontamination: Decontaminate the exterior of the waste container and the work area with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area until it is collected by the waste management service. The storage area should be well-ventilated and away from heat sources and incompatible chemicals.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Data Presentation

The following table summarizes key information for 5,6-Methylenedioxy-2-aminoindane (this compound).

PropertyData
Chemical Name 5,6-Methylenedioxy-2-aminoindane
CAS Number 136749-33-6 (freebase)
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Solid
Known Hazards Potential for toxicity, skin and eye irritant.
Incompatible Materials Strong oxidizing agents.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MDAI_Disposal_Workflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) WorkArea Prepare Work Area (Fume Hood) PPE->WorkArea Ensure Safety IdentifyWaste Identify this compound Waste Type WorkArea->IdentifyWaste Begin Procedure SolidWaste Solid Waste Collection IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste Collection IdentifyWaste->LiquidWaste Liquid SharpsWaste Sharps Waste Collection IdentifyWaste->SharpsWaste Sharps LabelContainer Label Waste Container SolidWaste->LabelContainer LiquidWaste->LabelContainer SharpsWaste->LabelContainer SealContainer Securely Seal Container LabelContainer->SealContainer Proceed to Final Steps Decontaminate Decontaminate Exterior SealContainer->Decontaminate StoreWaste Store in Satellite Accumulation Area Decontaminate->StoreWaste RequestPickup Request EHS Waste Pickup StoreWaste->RequestPickup

Essential Safety Protocols for Handling 5,6-Methylenedioxy-2-aminoindane (MDAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.

The following provides crucial safety and logistical information for the handling of 5,6-Methylenedioxy-2-aminoindane (MDAI). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the personal protective equipment (PPE) and handling guidelines outlined below are based on data from structurally similar compounds, such as 3,4-MDMA and N-Propyl-3,4-methylenedioxyamphetamine Hydrochloride. These protocols are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE based on the hazard profiles of analogous compounds.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.
Skin and Body Protection Chemical-resistant lab coat or coverallsTo prevent skin contact with the substance.
Hand Protection Nitrile or other chemical-resistant glovesTo avoid direct dermal exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling :

    • Don all required PPE before handling the compound.

    • Weigh and transfer the material within the confines of a chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be considered chemical waste.

  • Containerization : Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the hazardous waste container through an approved chemical waste disposal service, following all local and institutional regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound from preparation to disposal.

MDAI_Handling_Workflow Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Prep_Area 1. Prepare Work Area (Chemical Fume Hood) Inspect_PPE 2. Inspect and Don PPE Prep_Area->Inspect_PPE Spill_Kit 3. Verify Spill Kit Accessibility Inspect_PPE->Spill_Kit Weigh_Transfer 4. Weigh and Transfer this compound (Inside Fume Hood) Spill_Kit->Weigh_Transfer Proceed to Handling Clean_Area 5. Clean Work Area and Equipment Weigh_Transfer->Clean_Area Handling Complete Remove_PPE 6. Doff PPE in Designated Area Clean_Area->Remove_PPE Wash_Hands 7. Wash Hands Thoroughly Remove_PPE->Wash_Hands Segregate_Waste 8. Segregate Contaminated Waste Containerize_Waste 9. Seal in Labeled Hazardous Waste Container Segregate_Waste->Containerize_Waste Dispose_Waste 10. Arrange for Chemical Waste Disposal Containerize_Waste->Dispose_Waste Wash_hands Wash_hands

Caption: Workflow for safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.